2-Iodobenzothiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKCRPLRJZZCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356652 | |
| Record name | 2-iodobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-99-5 | |
| Record name | 2-iodobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Iodobenzothiazole from 2-Aminobenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-Iodobenzothiazole from 2-aminobenzothiazole, a key transformation for the introduction of iodine into the benzothiazole scaffold. This process is of significant interest to researchers and professionals in drug development, as the resulting this compound serves as a versatile intermediate for further molecular elaboration through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for biological screening. The primary method for this conversion is the Sandmeyer reaction, which involves the diazotization of the primary aromatic amine followed by nucleophilic substitution with iodide.
Core Synthesis Pathway: The Sandmeyer Reaction
The conversion of 2-aminobenzothiazole to this compound is efficiently achieved through a two-step Sandmeyer reaction. The first step is the diazotization of the 2-amino group using nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C). The resulting diazonium salt is highly reactive and is immediately used in the subsequent step.
In the second step, the diazonium salt is treated with a solution of potassium iodide. The diazonium group is an excellent leaving group, readily displaced by the iodide ion to yield this compound with the evolution of nitrogen gas.[1] This iodination step of the Sandmeyer reaction typically does not necessitate a copper catalyst.
Experimental Protocol
The following protocol is adapted from established methods for the Sandmeyer iodination of aminobenzothiazoles.[1]
Materials and Reagents:
-
2-Aminobenzothiazole
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethanol or Hexane/Ethyl Acetate mixture for recrystallization
Procedure:
Part 1: Preparation of the Diazonium Salt
-
In a round-bottom flask equipped with a magnetic stir bar, suspend 2-aminobenzothiazole (1.0 equivalent) in deionized water.
-
Cool the suspension to 0-5 °C using an ice-water bath.
-
Slowly add concentrated hydrochloric acid or sulfuric acid (approximately 3.0 equivalents) to the stirred suspension while maintaining the temperature below 5 °C.
-
In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the amine suspension over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the full formation of the diazonium salt.
Part 2: Iodination Reaction
-
In a separate beaker, dissolve potassium iodide (1.5 equivalents) in deionized water.
-
Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
To ensure the complete decomposition of any residual diazonium salt, gently heat the mixture to 40-50 °C for 30 minutes.[1]
Part 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove any excess iodine), saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture to yield pure this compound.[1]
Quantitative Data Summary
The following table summarizes the molar equivalents and reaction conditions for the synthesis of this compound from 2-aminobenzothiazole.
| Reagent/Parameter | Molar Equivalent/Condition | Purpose |
| Diazotization | ||
| 2-Aminobenzothiazole | 1.0 | Starting Material |
| Concentrated Acid (HCl or H₂SO₄) | ~3.0 | Catalyst and to form the amine salt |
| Sodium Nitrite (NaNO₂) | 1.1 | Diazotizing agent |
| Temperature | 0-5 °C | To stabilize the diazonium salt |
| Reaction Time | ~30 minutes post-addition | Ensure complete diazotization |
| Iodination | ||
| Potassium Iodide (KI) | 1.5 | Iodide source |
| Temperature | Room Temperature, then 40-50 °C | Reaction and decomposition of excess diazonium salt |
| Reaction Time | 1-2 hours at RT, 30 minutes at 40-50 °C | Ensure complete reaction |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis of this compound from 2-aminobenzothiazole.
Caption: Workflow for the synthesis of this compound.
References
Spectroscopic Characterization of 2-Iodobenzothiazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the expected spectroscopic data for 2-Iodobenzothiazole, a key intermediate in organic synthesis and drug discovery. Due to a scarcity of publicly available experimental spectra, this document presents predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Standardized experimental protocols for acquiring this data are also detailed to aid researchers in the characterization of this compound.
Introduction
This compound is a heterocyclic compound with significant applications in medicinal chemistry and materials science.[1] Its structure, featuring a benzothiazole core with an iodine atom at the 2-position, makes it a versatile building block for the synthesis of more complex molecules.[1] Accurate spectroscopic characterization is crucial for verifying the identity and purity of this compound in any research and development setting. This guide provides an in-depth overview of its expected spectroscopic properties.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 8.0 - 8.2 | Doublet | 1H | Aromatic C-H |
| 7.8 - 8.0 | Doublet | 1H | Aromatic C-H |
| 7.4 - 7.6 | Triplet | 1H | Aromatic C-H |
| 7.2 - 7.4 | Triplet | 1H | Aromatic C-H |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 150 - 155 | C-S |
| 135 - 140 | C-N |
| 125 - 130 | Aromatic C-H |
| 120 - 125 | Aromatic C-H |
| 115 - 120 | Aromatic C-H |
| 110 - 115 | Aromatic C-H |
| 90 - 95 | C-I |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3100 - 3000 | Medium | C-H stretch | Aromatic |
| 1600 - 1585 | Medium | C=C stretch | Aromatic ring |
| 1500 - 1400 | Strong | C=N stretch | Thiazole ring |
| 1300 - 1000 | Medium | C-N stretch | Aromatic amine |
| 800 - 600 | Strong | C-S stretch | Thiazole ring |
| 600 - 500 | Medium | C-I stretch | Iodo group |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula for this compound is C₇H₄INS, with a molecular weight of approximately 261.08 g/mol .[1]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 261 | [M]⁺ (Molecular Ion) |
| 134 | [M-I]⁺ |
| 108 | [C₆H₄S]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is generally used.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the solvent residual peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Ensure the spectrometer is purged and a background spectrum is collected.
-
Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Processing: Process the spectrum by performing an ATR correction if necessary and label the significant peaks.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for this type of molecule.
-
Mass Analysis: The ionized sample is passed through a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Conclusion
The predicted spectroscopic data and standardized protocols presented in this guide serve as a valuable resource for researchers working with this compound. While experimental data is paramount, these predictions offer a reliable baseline for the identification and characterization of this important synthetic intermediate. The provided workflow for spectroscopic analysis further outlines the logical progression from synthesis to structural verification, ensuring data integrity and research reproducibility.
References
The Genesis and Evolution of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and historical development of benzothiazole and its derivatives. From its initial synthesis in the late 19th century to its current status as a "privileged scaffold" in medicinal chemistry, this document details the key milestones, synthetic methodologies, and the remarkable evolution of its biological applications.
From Industrial Origins to a Pharmacological Powerhouse: A Historical Overview
The journey of the benzothiazole core began in the realm of industrial chemistry. In 1879, the German chemist August Wilhelm von Hofmann reported the first synthesis of 2-substituted benzothiazoles, including 2-chloro- and 2-phenylbenzothiazoles. However, it was not until 1921 that a major industrial application for a benzothiazole derivative emerged, with the discovery of 2-sulfanylbenzothiazoles as highly effective vulcanization accelerators in the rubber industry. The parent benzothiazole molecule was not isolated from a natural source until 1967, when it was identified in the volatiles of American cranberries.
The mid-20th century marked a significant turning point, as the diverse pharmacological potential of benzothiazole derivatives began to be unveiled. This sparked extensive research, leading to the development of a vast array of derivatives with a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties. This versatility has established the benzothiazole core as a "privileged scaffold" in drug discovery, a testament to its ability to interact with a wide range of biological targets.
Foundational Syntheses: Establishing the Benzothiazole Core
The construction of the benzothiazole ring system has been a subject of chemical exploration for over a century. The most fundamental and enduring methods are detailed below.
Hofmann's Pioneering Synthesis (1879)
The Jacobson Synthesis
Another historically significant method is the Jacobsen synthesis, which involves the oxidative cyclization of thiobenzanilides to form 2-substituted benzothiazoles.
General Synthesis of 2-Substituted Benzothiazoles
The most common and versatile method for synthesizing the benzothiazole core is the condensation of 2-aminothiophenol with a variety of electrophilic partners, such as aldehydes, carboxylic acids, or acyl chlorides. This approach allows for the facile introduction of diverse substituents at the 2-position of the benzothiazole ring.
Experimental Protocol: General Synthesis of 2-Aryl-Benzothiazoles
This protocol outlines a common laboratory procedure for the synthesis of 2-aryl-benzothiazoles.
Materials:
-
2-Aminothiophenol
-
Substituted Aromatic Aldehyde
-
Ethanol (or other suitable solvent like DMF)
-
Oxidizing agent (e.g., air, hydrogen peroxide)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 equivalent) and a substituted aromatic aldehyde (1.0-1.2 equivalents) in ethanol.
-
Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is often open to the air to allow for oxidation.
-
Upon completion, the reaction mixture is cooled. If the product precipitates, it is collected by filtration.
-
If the product remains in solution, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-aryl-benzothiazole.
-
The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Key Derivatives and Their Landmark Discoveries
The history of benzothiazoles is punctuated by the discovery of specific derivatives that have had a profound impact on science and medicine.
2-Mercaptobenzothiazole (MBT): The Accelerator of Industry
Discovered in 1921, 2-mercaptobenzothiazole (MBT) revolutionized the rubber industry by significantly reducing the time and energy required for vulcanization.
Experimental Protocol: Industrial Synthesis of 2-Mercaptobenzothiazole (MBT)
This protocol is a generalized representation of the industrial Kelly process.
Materials:
-
Aniline
-
Carbon disulfide (CS₂)
-
Sulfur
Procedure:
-
Aniline, carbon disulfide, and sulfur are reacted in a high-pressure autoclave.
-
The mixture is heated to elevated temperatures (e.g., 250-280 °C) under high pressure.
-
The reaction produces MBT and hydrogen sulfide (H₂S) as a byproduct.
-
The crude MBT is then purified through various methods, such as solvent extraction and recrystallization.
Thioflavin T: Illuminating Amyloid Plaques
Thioflavin T is a fluorescent dye that has become an indispensable tool in neuroscience research. It exhibits enhanced fluorescence upon binding to amyloid-β plaques, which are a hallmark of Alzheimer's disease. The synthesis of Thioflavin T involves the methylation of dehydrothiotoluidine.
Experimental Protocol: Synthesis of Thioflavin T
This protocol describes a general method for the synthesis of Thioflavin T.
Materials:
-
Dehydrothiotoluidine
-
Methanol
-
Hydrochloric acid
Procedure:
-
Dehydrothiotoluidine is methylated using methanol in the presence of hydrochloric acid.
-
The reaction mixture is heated to facilitate the reaction.
-
The resulting Thioflavin T is then isolated and purified, typically as a chloride salt.
Firefly Luciferin: The Molecule of Light
A naturally occurring benzothiazole derivative, firefly luciferin is the substrate for the enzyme luciferase, responsible for the bioluminescence in fireflies. Its discovery and synthesis were significant achievements in biochemistry. The biosynthesis involves the condensation of D-cysteine with 2-cyano-6-hydroxybenzothiazole.
The Dawn of a Therapeutic Era: Biological Activities and Mechanisms of Action
The recognition of the benzothiazole scaffold's ability to interact with biological targets ushered in a new era of drug discovery.
Antimicrobial Activity
Early investigations revealed the potent antimicrobial properties of benzothiazole derivatives against a range of bacteria and fungi. Structure-activity relationship (SAR) studies have shown that substitutions at the C-2 and C-6 positions of the benzothiazole ring are crucial for their antimicrobial activity.
One of the key mechanisms of antibacterial action is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. Benzothiazole-based inhibitors bind to the ATP-binding site of the GyrB subunit, preventing the enzyme from carrying out its function.
Anticancer Activity
A vast number of benzothiazole derivatives have been synthesized and evaluated for their anticancer properties. Their mechanisms of action are diverse and include:
-
Tubulin Polymerization Inhibition: Certain benzothiazole derivatives bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Tyrosine Kinase Inhibition: Many benzothiazole derivatives act as inhibitors of various tyrosine kinases that are crucial for cancer cell signaling and proliferation.
-
Topoisomerase Inhibition: Some derivatives have been shown to inhibit topoisomerases, enzymes that are critical for managing DNA topology during replication and transcription.
Neurological Applications
The benzothiazole scaffold is also present in drugs targeting the central nervous system. A notable example is Riluzole , which is used in the treatment of amyotrophic lateral sclerosis (ALS). Riluzole's mechanism of action is multifactorial, but it is known to inhibit glutamate release and block postsynaptic glutamate receptors, thereby reducing excitotoxicity.
Data and Diagrams for the Modern Researcher
To facilitate a deeper understanding and comparison, this section presents quantitative data and visual representations of key concepts.
Quantitative Data Summary
The following tables summarize key physicochemical and biological data for selected historically significant and representative benzothiazole derivatives.
Table 1: Physicochemical Properties of Early Benzothiazole Derivatives
| Compound | Year of First Synthesis/Discovery | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Chlorobenzothiazole | 1879 | C₇H₄ClNS | 169.63 | 21-23 | 141 (at 30 mmHg) |
| 2-Phenylbenzothiazole | 1879 | C₁₃H₉NS | 211.28 | 111-113 | 360 |
| 2-Mercaptobenzothiazole | 1921 | C₇H₅NS₂ | 167.25 | 177-180 | Decomposes |
| Thioflavin T | ~1950s | C₁₇H₁₉ClN₂S | 318.86 | 211-212 (Decomposes) | N/A |
Table 2: Biological Activity of Selected Benzothiazole Derivatives
| Compound Class/Derivative | Target/Activity | Organism/Cell Line | IC₅₀ / MIC | Reference |
| Benzothiazole-based DNA Gyrase Inhibitor | DNA Gyrase B (E. coli) | Escherichia coli | 9.5 nM | |
| Benzothiazole-based Tubulin Inhibitor | Tubulin Polymerization | Kyse30 (Esophageal cancer) | 0.446 µM | |
| 2-Anilino Triazolopyrimidine | Tubulin Polymerization | - | 0.45 µM | |
| Benzothiazole-Thiazole Hybrids | S. aureus, M. tuberculosis | - | 3.90–15.63 µg/mL | |
| Benzothiazole-Amide Derivatives | C. albicans, C. neoformans | - | 0.125-2 µg/mL |
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and processes related to benzothiazole derivatives.
The Logical Evolution and Future Perspectives
The development of benzothiazole derivatives has followed a logical progression, driven by the iterative process of synthesis, biological evaluation, and structure-activity relationship (SAR) studies. The initial discovery of industrial applications paved the way for broader screening, which in turn revealed the vast therapeutic potential of this scaffold.
The journey began with simple 2-substituted benzothiazoles. The discovery of antimicrobial and anticancer activities led to the synthesis of more complex derivatives, with modifications aimed at enhancing potency and selectivity. For example, understanding the importance of the 2-amino group for certain biological activities led to the development of a wide range of 2-aminobenzothiazole derivatives. Similarly, the elucidation of specific molecular targets, such as DNA gyrase and tubulin, has enabled a more rational, target-based approach to drug design.
The story of benzothiazole is a compelling example of how a simple heterocyclic scaffold can evolve into a cornerstone of medicinal chemistry. The continuous exploration of new synthetic methodologies and the ever-expanding understanding of its biological interactions ensure that the legacy of benzothiazole will continue to grow, promising new therapeutic agents for a wide range of diseases.
Unlocking the Therapeutic Potential of Substituted Benzothiazoles: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of promising research avenues for substituted benzothiazoles, a class of heterocyclic compounds with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, biological activities, and mechanistic insights of these versatile molecules. The information presented herein is curated from recent scientific literature and aims to catalyze further innovation in the development of novel benzothiazole-based therapeutics.
Introduction
Benzothiazole, a bicyclic scaffold composed of a benzene ring fused to a thiazole ring, has emerged as a "privileged structure" in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anticonvulsant, and neuroprotective properties.[1][2] The versatility of the benzothiazole nucleus allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile to target a wide array of diseases. This guide delves into the core research areas where substituted benzothiazoles show immense promise, supported by quantitative data, detailed experimental protocols, and mechanistic pathway diagrams.
Key Research Areas and Potential Applications
Anticancer Activity
Substituted benzothiazoles have shown significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3] Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene based acetamide benzothiazole derivative 21 | Breast (MCF-7) | 24.15 | [3] |
| Cervical (HeLa) | 46.46 | [3] | |
| Morpholine based thiourea aminobenzothiazole derivative 22 | Breast (MCF-7) | 26.43 | [3] |
| Cervical (HeLa) | 45.29 | [3] | |
| Morpholine based thiourea bromobenzothiazole 23 | Breast (MCF-7) | 18.10 | [3] |
| Cervical (HeLa) | 38.85 | [3] | |
| Naphthalimide derivative 66 | Colon (HT-29) | 3.72 ± 0.3 | [3] |
| Lung (A549) | 4.074 ± 0.3 | [3] | |
| Breast (MCF-7) | 7.91 ± 0.4 | [3] | |
| Naphthalimide derivative 67 | Colon (HT-29) | 3.47 ± 0.2 | [3] |
| Lung (A549) | 3.89 ± 0.3 | [3] | |
| Breast (MCF-7) | 5.08 ± 0.3 | [3] | |
| Chlorobenzyl indole semicarbazide benzothiazole 55 | Colon (HT-29) | 0.024 | [3] |
| Lung (H460) | 0.29 | [3] | |
| Lung (A549) | 0.84 | [3] | |
| Breast (MDA-MB-231) | 0.88 | [3] | |
| Pyridine containing pyrimidine derivative 34 | Colon (Colo205) | 5.04 | [4][5] |
| Leukemia (U937) | 13.9 | [4][5] | |
| Breast (MCF-7) | 30.67 | [4][5] | |
| Lung (A549) | 30.45 | [4][5] | |
| Compound 4l | Pancreatic (Capan-2) | 33.76 | [6] |
| Paraganglioma (PTJ86i) | 19.88 | [6] | |
| Compound B7 | Skin (A431) | Significant Inhibition | [7] |
| Lung (A549) | Significant Inhibition | [7] | |
| Lung (H1299) | Significant Inhibition | [7] | |
| PB11 | Glioblastoma (U87) | < 0.05 | [3] |
| Cervical (HeLa) | < 0.05 | [3] | |
| BM3 | Human Topoisomerase IIα | 0.039 | [8] |
MTT Assay for Cytotoxicity Screening
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9]
-
Cell Seeding:
-
Harvest and count the desired cancer cells, ensuring high viability (>90%).
-
Seed the cells in a 96-well plate at an optimal density (e.g., 5,000 to 10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the benzothiazole derivatives in culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).[9]
-
-
MTT Incubation:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
-
Tyrosine Kinase Inhibition
Many benzothiazole derivatives act as potent inhibitors of protein tyrosine kinases (PTKs), which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer.[10] The benzothiazole scaffold can mimic the adenine portion of ATP, allowing it to competitively bind to the ATP-binding site in the catalytic domain of these kinases, thereby disrupting pro-cancer signaling.[10]
Topoisomerase Inhibition
DNA topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription.[11] Certain benzothiazole derivatives have been identified as potent inhibitors of topoisomerase II, acting as catalytic inhibitors that block one or more steps of the enzyme's catalytic cycle, leading to the accumulation of DNA strand breaks and subsequent cell death.[12]
Induction of Apoptosis via the Mitochondrial Pathway
A significant mechanism of anticancer activity for many benzothiazole derivatives is the induction of apoptosis, or programmed cell death.[13][14] These compounds can trigger the intrinsic (mitochondrial) apoptosis pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[15] This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.[16]
PI3K/AKT Signaling Pathway Inhibition
The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in cancer.[17] Certain benzothiazole derivatives have been shown to suppress this pathway, leading to the induction of apoptosis in cancer cells.[3][18]
Antimicrobial Activity
The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Substituted benzothiazoles have demonstrated broad-spectrum activity against various bacteria and fungi, making them a promising scaffold for the development of new anti-infective drugs.[19][20]
| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Compound 3b | S. aureus | 20 | - | [21] |
| E. coli | 18 | - | [21] | |
| Compound 3d | S. aureus | 22 | - | [21] |
| E. coli | 19 | - | [21] | |
| Compound 3g | S. aureus | 21 | - | [21] |
| E. coli | 20 | - | [21] | |
| Compound 3h | S. aureus | 23 | - | [21] |
| E. coli | 21 | - | [21] | |
| Compound 8a | P. aeruginosa | - | 90-180 | [20] |
| E. coli | - | 90-180 | [20] | |
| Compound 8b | P. aeruginosa | - | 90-180 | [20] |
| E. coli | - | 90-180 | [20] | |
| Compound 8c | P. aeruginosa | - | 90-180 | [20] |
| E. coli | - | 90-180 | [20] | |
| Compound 8d | P. aeruginosa | - | 90-180 | [20] |
| E. coli | - | 90-180 | [20] | |
| Compound 66c | P. aeruginosa | - | 3.1-6.2 | [20] |
| S. aureus | - | 3.1-6.2 | [20] | |
| E. coli | - | 3.1-6.2 | [20] |
Broth Microdilution Method for MIC Determination
This quantitative method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.[19]
-
Preparation of Inoculum:
-
Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
-
Serial Dilution:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test benzothiazole derivative to the first well and perform a two-fold serial dilution across the plate.[19]
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.[19]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Anticonvulsant Activity
Epilepsy is a common neurological disorder, and there is a continuous need for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects.[11][22] Substituted benzothiazoles have shown promising anticonvulsant activity in preclinical models, suggesting their potential as a new class of AEDs.[23]
| Compound/Derivative | Test Model | ED50 (mg/kg) | Protective Index (PI) | Reference |
| Compound 5i | MES | 50.8 | >5.9 | [11] |
| scPTZ | 76.0 | >3.9 | [11] | |
| Compound 5j | MES | 54.8 | 8.96 | [11] |
| scPTZ | 52.8 | 9.30 | [11] | |
| Compound 4c | MES | 39.4 | 17.3 | [23] |
| Compound 3n | MES | 46.1 | 6.34 | [24] |
| Compound 3q | MES | 64.3 | 4.11 | [24] |
| Compound 9 | MES | Potent Activity | - | [25] |
| Compound 8 | PTZ | Most Potent | - | [25] |
Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds that prevent the spread of seizures and is indicative of efficacy against generalized tonic-clonic seizures.[26][27]
-
Animal Preparation:
-
Use male albino mice (18-25 g).
-
Administer the test benzothiazole derivative intraperitoneally (i.p.) at various doses.
-
-
Induction of Seizure:
-
At the time of peak effect (e.g., 30 minutes or 1 hour post-administration), deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.
-
-
Observation and Evaluation:
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Abolition of this phase is considered protection.
-
Determine the median effective dose (ED50) for protection against MES-induced seizures.[26]
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This model is used to identify compounds that raise the seizure threshold and is indicative of efficacy against absence seizures.
-
Animal Preparation:
-
Use male albino mice (18-25 g).
-
Administer the test benzothiazole derivative i.p. at various doses.
-
-
Induction of Seizure:
-
At the time of peak effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg).
-
-
Observation and Evaluation:
-
Observe the mice for the onset of clonic seizures for a defined period (e.g., 30 minutes).
-
Absence of clonic seizures is considered protection.
-
Determine the ED50 for protection against PTZ-induced seizures.
-
Neuroprotective Activity
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Substituted benzothiazoles have demonstrated neuroprotective effects in various in vitro and in vivo models, suggesting their potential to slow or halt the progression of these devastating disorders.[1][2] Their mechanisms of action often involve mitigating oxidative stress, reducing amyloid-β (Aβ) toxicity, and modulating neuroinflammation.[13][28]
| Compound/Derivative | Model | Effect | Quantitative Data | Reference |
| Benzothiazole Amphiphiles (BAMs) | Aβ-induced toxicity in SH-SY5Y cells | Protection against cell toxicity and oxidative stress | - | [28] |
| Amidine 4H-3,1-benzothiazine derivatives 5b-d | OGD/R in brain slices | Reduced glutamate and LDH release | Higher potency than Riluzole | [18] |
| Glutamate-induced cytotoxicity in SH-SY5Y cells | Neuroprotection | Effective at 10 µM | [18] | |
| Compound 5c | Voltage-gated Na+ channels | Inhibition | 51.9 ± 2.1% inhibition at 50 µM | [18] |
| Compound 3s | Acetylcholinesterase (AChE) | Inhibition | IC50 = 6.7 µM | [29] |
| Butyrylcholinesterase (BuChE) | Inhibition | IC50 = 2.35 µM | [29] | |
| Monoamine Oxidase B (MAO-B) | Inhibition | IC50 = 1.6 µM | [29] | |
| Compound 4f | Acetylcholinesterase (AChE) | Inhibition | IC50 = 23.4 ± 1.1 nM | |
| Monoamine Oxidase B (MAO-B) | Inhibition | IC50 = 40.3 ± 1.7 nM | ||
| Compound 3d | Monoamine Oxidase B (MAO-B) | Inhibition | IC50 = 0.48 ± 0.04 µM | |
| Compound 3e | Monoamine Oxidase A (MAO-A) | Inhibition | IC50 = 0.92 ± 0.09 µM | [6] |
In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model
This model mimics the ischemic conditions of a stroke to evaluate the neuroprotective effects of compounds.
-
Preparation of Brain Slices:
-
Prepare cortical slices (400 µm) from rat brains.
-
Incubate slices in oxygenated artificial cerebrospinal fluid (ACSF).[18]
-
-
OGD Induction:
-
Transfer slices to a glucose-free ACSF saturated with 95% N2 / 5% CO2 for a defined period (e.g., 30 minutes).
-
-
Reperfusion:
-
Return the slices to standard oxygenated ACSF containing the test benzothiazole derivative or vehicle.
-
-
Assessment of Neuronal Injury:
-
Measure the release of lactate dehydrogenase (LDH) and glutamate into the medium as indicators of cell death and excitotoxicity.[18]
-
Amyloid-β (Aβ) Aggregation and Toxicity Assay
This assay is relevant for Alzheimer's disease research and assesses the ability of compounds to inhibit Aβ aggregation and protect against Aβ-induced neurotoxicity.
-
Aβ Aggregation:
-
Incubate synthetic Aβ peptides (e.g., Aβ1-42) with or without the test benzothiazole derivatives.
-
Monitor aggregation using techniques like Thioflavin T (ThT) fluorescence assay.
-
-
Cell Viability Assay:
-
Treat neuronal cell lines (e.g., SH-SY5Y) with pre-aggregated Aβ in the presence or absence of the test compounds.
-
Assess cell viability using the MTT assay.
-
-
Oxidative Stress Measurement:
-
Measure the levels of reactive oxygen species (ROS) in Aβ-treated cells using fluorescent probes like DCFDA.[14]
-
Synthesis of Substituted Benzothiazoles
A variety of synthetic methodologies have been developed for the preparation of 2-substituted benzothiazoles. One of the most common and versatile approaches is the condensation of 2-aminothiophenol with various electrophilic reagents.
This protocol describes a two-step synthesis of 2-alkylbenzothiazoles from aliphatic aldehydes and 2-aminothiophenol.[15]
-
Step 1: Formation of 2-Alkyl-2,3-dihydrobenzo[d]thiazole
-
To a stirred solution of an aliphatic aldehyde (7.5 mmol) in dichloromethane (7.5 mL), add 4Å molecular sieves (5.0 g).
-
Add a solution of 2-aminothiophenol (7.5 mmol) in dichloromethane (7.5 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture and wash the molecular sieves with dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-alkyl-2,3-dihydrobenzo[d]thiazole.
-
-
Step 2: Oxidation to 2-Alkylbenzothiazole
-
Prepare pyridinium chlorochromate (PCC) on silica gel.
-
To a stirred solution of the crude 2-alkyl-2,3-dihydrobenzo[d]thiazole (5.0 mmol) in dichloromethane (20 mL), add the silica gel-supported PCC (10.0 g).
-
Stir the mixture at room temperature for 3 hours.
-
Filter the reaction mixture through a pad of silica gel and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the 2-alkylbenzothiazole.[15]
-
Conclusion and Future Directions
Substituted benzothiazoles represent a highly promising class of compounds with a wide range of therapeutic applications. The research highlighted in this guide demonstrates their potential as anticancer, antimicrobial, anticonvulsant, and neuroprotective agents. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of benzothiazole derivatives for specific biological targets.
-
Mechanism of Action Studies: To further elucidate the molecular mechanisms underlying their therapeutic effects.
-
In Vivo Efficacy and Safety Studies: To translate the promising in vitro results into preclinical and clinical development.
-
Development of Multi-Target Ligands: To address the multifactorial nature of complex diseases like cancer and neurodegenerative disorders.
This technical guide serves as a foundational resource to stimulate further investigation into the vast therapeutic potential of substituted benzothiazoles, with the ultimate goal of developing novel and effective treatments for a range of human diseases.
References
- 1. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro, and in silico study of benzothiazole-based compounds as a potent anti-Alzheimer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Fluorescence Lifetime Study of Benzothiazole Derivatives for Imaging of Amyloids | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents [mdpi.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Benzothiazole Amphiphiles Ameliorate Amyloid β-Related Cell Toxicity and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 14. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. usiena-air.unisi.it [usiena-air.unisi.it]
- 17. Novel Benzothiazole-Based Ureas as 17β-HSD10 Inhibitors, A Potential Alzheimer’s Disease Treatment [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. ijabbr.com [ijabbr.com]
- 20. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer’s Disease | MDPI [mdpi.com]
An In-depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 2-Iodobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in a wide array of biologically active compounds and functional materials.[1][2] The functionalization of this heterocyclic core is paramount for the development of novel molecular entities. Among the various synthetic handles, the carbon-iodine (C-I) bond at the 2-position of the benzothiazole ring offers a versatile and highly reactive site for molecular elaboration. This technical guide provides a comprehensive overview of the reactivity of the C-I bond in 2-iodobenzothiazole, with a focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to serve as a practical resource for researchers in organic synthesis and drug discovery.
Introduction: The Significance of this compound
This compound is a key synthetic intermediate characterized by a benzothiazole ring system with an iodine atom at the C-2 position.[3] The benzothiazole moiety itself is a cornerstone in the design of numerous pharmaceutical agents, exhibiting a broad spectrum of biological activities including antitumor, antibacterial, and anti-inflammatory properties.[2]
The reactivity of this compound is dominated by its carbon-iodine bond. In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the general trend: I > Br > Cl > F.[1] This is a direct consequence of the bond dissociation energies, where the weaker C-I bond is more readily cleaved during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] This high reactivity makes this compound an excellent substrate for a variety of transformations under relatively mild conditions, enabling the facile introduction of diverse functional groups at the 2-position.
General Reactivity and Transformations
The C-I bond in this compound is the primary site of reactivity, enabling a host of synthetic transformations. The most prominent of these are palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and this compound is an ideal substrate due to the high reactivity of its C-I bond.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[4][5] For this compound, this reaction enables the introduction of various aryl and vinyl substituents.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 16 | 92 |
| Vinylboronic acid pinacol ester | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF | 65 | 8 | 88 |
Experimental Protocol: Synthesis of 2-Phenylbenzothiazole
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (261 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Add a 3:1:1 mixture of toluene, ethanol, and water (10 mL).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate) to afford 2-phenylbenzothiazole.
Heck-Mizoroki Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.[6][7] This reaction is highly effective for the vinylation of this compound.
Quantitative Data Summary: Heck-Mizoroki Reaction
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 85 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 90 |
| Cyclohexene | Herrmann's catalyst (1) | - | NaOAc | DMA | 120 | 36 | 78 |
Experimental Protocol: Synthesis of 2-Styrylbenzothiazole
-
In a sealed tube, combine this compound (261 mg, 1.0 mmol), styrene (156 mg, 1.5 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF) (5 mL) followed by triethylamine (0.42 mL, 3.0 mmol).
-
Seal the tube and heat the mixture at 100 °C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield 2-styrylbenzothiazole.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 1123-99-5: Benzothiazole, 2-iodo- | CymitQuimica [cymitquimica.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
An In-Depth Technical Guide to the Electrophilic Iodination of Benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic iodination of the benzothiazole scaffold, a critical transformation in the synthesis of various pharmaceutical and materials science compounds. This document details the core principles, reaction methodologies, quantitative data, and experimental protocols to facilitate the strategic introduction of iodine into the benzothiazole ring system.
Introduction to the Electrophilic Iodination of Benzothiazole
The introduction of an iodine atom onto the benzothiazole ring is a pivotal step in the development of novel chemical entities. The carbon-iodine bond serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. The inherent electronic properties of the benzothiazole nucleus, however, present unique challenges and opportunities in controlling the regioselectivity of electrophilic substitution.
The benzothiazole ring system consists of a benzene ring fused to an electron-withdrawing thiazole ring.[1] This electronic characteristic deactivates the fused benzene ring towards electrophilic attack compared to benzene itself.[1] Consequently, electrophilic iodination typically requires the activation of iodine to generate a potent electrophile ("I⁺").[2] The substitution generally occurs on the benzene portion of the scaffold, at positions 4, 5, 6, and 7, with the specific outcome being highly dependent on the chosen iodinating agent and reaction conditions.[1]
Core Methodologies for Electrophilic Iodination
There are three primary strategies for the electrophilic iodination of benzothiazoles: direct iodination with molecular iodine and an oxidant, iodination with N-iodosuccinimide (NIS), and the Sandmeyer reaction for amino-substituted benzothiazoles.
Direct Iodination with Molecular Iodine (I₂) and an Oxidizing Agent
Direct iodination of benzothiazoles is often carried out using molecular iodine in the presence of a strong oxidizing agent (e.g., nitric acid, hydrogen peroxide) under acidic conditions.[3][4] This method is effective but can be harsh and may lead to a mixture of mono- and poly-iodinated products.[4][5] A notable and sometimes unexpected outcome of this reaction is the formation of 4,7-diiodobenzothiazole as a major product, particularly with electron-deficient benzothiazoles.[4][5]
Key considerations for controlling selectivity include:
-
Stoichiometry: Careful control of the molar ratio of benzothiazole to iodine is crucial. A 1:1 ratio is recommended to favor mono-iodination.[5]
-
Temperature: Lowering the reaction temperature can enhance selectivity by reducing the rate of subsequent iodination steps.[5]
-
Choice of Oxidant and Acid: Milder conditions can promote mono-iodination.[5]
Iodination with N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a milder and often more selective iodinating agent compared to the I₂/oxidant systems.[5] It is an easy-to-handle, crystalline solid that functions as an electrophilic iodine source under relatively gentle conditions.[2] The reactivity of NIS can be enhanced with the use of an acid catalyst, such as trifluoroacetic acid (TFA), which activates the N-I bond, increasing the electrophilicity of the iodine atom.[2] While NIS generally provides cleaner mono-iodination, over-iodination to di-iodinated products can still occur, especially with highly activated benzothiazole substrates or when an excess of NIS is used.[5]
Sandmeyer Reaction for Aminobenzothiazoles
The Sandmeyer reaction provides a regioselective method for introducing iodine into an amino-substituted benzothiazole. This two-step process involves the diazotization of a primary amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures, followed by the displacement of the diazonium group with an iodide ion (typically from potassium iodide).[5][6] While this method offers precise regiochemical control, it is known to be sensitive to reaction conditions and can sometimes result in low yields and the formation of colored byproducts.[5]
Quantitative Data on Benzothiazole Iodination
The following tables summarize representative data for the electrophilic iodination of benzothiazole, highlighting the impact of different reagents and conditions on product distribution.
| Iodinating Agent | Common Conditions | Major Product(s) | Common Side Products | Reference(s) |
| I₂ / Oxidant (e.g., H₂O₂, HNO₃) | Strong acid | Mono- and Di-iodobenzothiazoles | 4,7-diiodobenzothiazole, other poly-iodinated species | [4][5] |
| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) or other acid catalysts | Mono-iodobenzothiazoles | Di-iodinated products (with excess NIS or activated substrates) | [5] |
| NaNO₂, KI (Sandmeyer) | Aqueous strong acid (e.g., HCl, H₂SO₄), 0-5 °C | Regiospecific iodobenzothiazole from corresponding amine | Phenols, coupled azo compounds | [5] |
Table 1: Comparison of Common Iodinating Agents for Benzothiazole Synthesis.
Experimental Protocols
General Procedure for Direct Iodination of an Electron-Deficient Benzothiazole to 4,7-Diiodobenzothiazole
This protocol is adapted from literature procedures describing direct iodination under strong oxidative/acidic conditions.[4]
Materials:
-
Benzothiazole derivative
-
Iodine (I₂)
-
Strong oxidizing agent (e.g., nitric acid)
-
Strong acid (e.g., sulfuric acid)
-
Sodium thiosulfate solution
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the benzothiazole derivative in a minimal amount of concentrated sulfuric acid, ensuring the solution is cool.
-
To this solution, add molecular iodine in the desired stoichiometric amount (for di-iodination, an excess may be required).
-
Slowly add the oxidizing agent (e.g., nitric acid) dropwise while maintaining a low temperature with an ice bath.
-
Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Quench any excess iodine by adding a saturated solution of sodium thiosulfate until the characteristic iodine color disappears.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 4,7-diiodobenzothiazole.
General Procedure for Mono-iodination using N-Iodosuccinimide (NIS)
This protocol is based on general procedures for the NIS-mediated iodination of aromatic compounds.[2]
Materials:
-
Benzothiazole derivative
-
N-Iodosuccinimide (NIS)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Trifluoroacetic acid (TFA) (optional, as catalyst)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the benzothiazole derivative in an anhydrous solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask.
-
Add N-Iodosuccinimide (typically 1.0 to 1.2 equivalents for mono-iodination).
-
If required for less reactive substrates, add a catalytic amount of trifluoroacetic acid (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
If an acid catalyst was used, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Detailed Protocol for the Synthesis of 4-Chloro-2-iodobenzo[d]thiazole via the Sandmeyer Reaction
This protocol is for the synthesis of a specific substituted iodobenzothiazole and is adapted from a reliable synthetic procedure.[6]
Materials:
-
2-Amino-4-chlorobenzothiazole
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Deionized water
-
Dichloromethane
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Diazotization:
-
To a 100 mL round-bottom flask, add 1.85 g (10.0 mmol) of 2-Amino-4-chlorobenzothiazole and 20 mL of deionized water.
-
Cool the suspension to 0-5 °C in an ice-water bath.
-
Slowly add 3.0 mL of concentrated hydrochloric acid to the stirred suspension.
-
In a separate beaker, dissolve 0.76 g (11.0 mmol) of sodium nitrite in 10 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the amine suspension over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
-
Iodination:
-
In a separate beaker, dissolve 2.49 g (15.0 mmol) of potassium iodide in 15 mL of deionized water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas should be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Gently heat the mixture to 40-50 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash sequentially with 30 mL of saturated sodium thiosulfate solution, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 4-Chloro-2-iodobenzo[d]thiazole.
-
Reaction Mechanisms and Visualizations
General Mechanism for Electrophilic Aromatic Iodination of Benzothiazole
The electrophilic iodination of benzothiazole follows the general mechanism of electrophilic aromatic substitution (SEAr). This involves three key steps:
-
Generation of the Electrophile: An electrophilic iodine species (I⁺) is generated from a less reactive precursor.
-
Formation of the Sigma Complex: The π-system of the benzothiazole's benzene ring attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma (σ) complex or arenium ion. This is typically the rate-determining step.
-
Deprotonation: A weak base removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the iodinated benzothiazole.
Caption: General mechanism for the electrophilic aromatic iodination of benzothiazole.
Mechanism of Benzothiazole Iodination with N-Iodosuccinimide (NIS)
When using NIS, especially with an acid catalyst, the mechanism involves the activation of the N-I bond to enhance the electrophilicity of the iodine.
Caption: Mechanism of acid-catalyzed iodination of benzothiazole using NIS.
Experimental Workflow for Iodination and Purification
The following diagram illustrates a typical laboratory workflow for the electrophilic iodination of benzothiazole followed by product isolation and purification.
Caption: A typical experimental workflow for the synthesis and purification of iodinated benzothiazoles.
Conclusion
The electrophilic iodination of benzothiazole is a fundamental transformation that provides access to a wide range of valuable intermediates for drug discovery and materials science. A thorough understanding of the available methodologies, the factors influencing regioselectivity, and potential side reactions is essential for the successful synthesis of target iodobenzothiazoles. Direct iodination with I₂/oxidant systems is a powerful but often unselective method, while NIS offers a milder alternative for cleaner mono-iodination. For substrates bearing an amino group, the Sandmeyer reaction provides a regiochemically precise route to iodinated products. Careful optimization of reaction parameters, including stoichiometry, temperature, and catalyst choice, is paramount to achieving high yields and the desired isomer distribution.
References
- 1. mdpi.com [mdpi.com]
- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 3. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]
- 4. Regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole via tandem substrate-assisted C–H iodination and trifluoromethylthiolation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Benzothiazole synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Sandmeyer Reaction for the Synthesis of 2-Iodobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Sandmeyer reaction for the synthesis of 2-Iodobenzothiazole, a valuable building block in medicinal chemistry and materials science. The document details the underlying chemical principles, provides a step-by-step experimental protocol, and discusses potential side reactions and optimization strategies. Quantitative data from representative procedures are summarized for comparative analysis. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to effectively prepare this compound and its derivatives.
Introduction
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry, enabling the conversion of primary aryl amines into a wide array of functionalized arenes via diazonium salt intermediates.[1][2] This transformation is particularly significant for introducing substituents that are not readily accessible through direct electrophilic aromatic substitution. Among its many applications, the synthesis of aryl iodides is a key transformation, providing versatile intermediates for cross-coupling reactions.
This compound is a heterocycle of significant interest in medicinal chemistry due to the prevalence of the benzothiazole scaffold in pharmacologically active compounds. The iodine atom at the 2-position serves as a convenient handle for further molecular elaboration through reactions such as Suzuki, Sonogashira, and Heck couplings. This guide focuses on the practical application of the Sandmeyer reaction to produce this compound from the readily available 2-aminobenzothiazole.
Reaction Mechanism and Principles
The Sandmeyer reaction for the synthesis of this compound proceeds in two primary stages: the diazotization of 2-aminobenzothiazole followed by the displacement of the diazonium group with iodide.
Diazotization
In the first step, the primary aromatic amine, 2-aminobenzothiazole, is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[3] The electrophilic nitrosonium ion (NO⁺), formed from nitrous acid in the acidic medium, attacks the amino group, leading to the formation of a resonance-stabilized benzothiazole-2-diazonium salt.
Iodination
The second stage involves the introduction of the iodine substituent. The benzothiazole-2-diazonium salt solution is added to a solution of an iodide salt, typically potassium iodide (KI).[3] The diazonium group is an excellent leaving group, and upon its departure as nitrogen gas (N₂), it is replaced by the iodide ion.[3]
It is a noteworthy feature of the Sandmeyer reaction with iodide that it does not typically require a copper(I) catalyst, which is often necessary for the introduction of other halides (Cl, Br) or cyanide.[4][5] The reaction is believed to proceed through a free radical mechanism, initiated by a single electron transfer from the iodide ion to the diazonium salt.[1][2] This forms a diazo radical, which then loses nitrogen gas to generate a benzothiazol-2-yl radical. This radical subsequently reacts with an iodine source to form the final product, this compound.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound via the Sandmeyer reaction, adapted from procedures for analogous compounds.[3][6]
Materials and Reagents
-
2-Aminobenzothiazole
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Step-by-Step Procedure
Step 1: Diazotization of 2-Aminobenzothiazole
-
In a round-bottom flask equipped with a magnetic stirrer, suspend 2-aminobenzothiazole (1.0 eq) in deionized water.
-
Cool the suspension to 0-5 °C using an ice-water bath.
-
Slowly add concentrated hydrochloric acid (or sulfuric acid) (approx. 3.0 eq) to the stirred suspension while maintaining the temperature below 5 °C.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the amine suspension over 15-20 minutes, ensuring the internal temperature remains below 5 °C.[3]
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[3]
Step 2: Iodination
-
In a separate beaker, prepare a solution of potassium iodide (1.5 - 2.0 eq) in deionized water.
-
Slowly add the cold diazonium salt solution to the vigorously stirred potassium iodide solution. Effervescence (evolution of nitrogen gas) will be observed.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.[3]
-
To ensure complete decomposition of any residual diazonium salt, gently heat the mixture to 40-50 °C for approximately 30 minutes.[3]
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Extract the product with dichloromethane (3 x volume of the aqueous phase).[6]
-
Combine the organic extracts and wash successively with saturated sodium thiosulfate solution (to remove excess iodine), saturated sodium bicarbonate solution, and brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[6]
-
The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization.
Quantitative Data Summary
| Parameter | Value/Range | Reference/Comment |
| Starting Material | 2-Aminobenzothiazole | - |
| Reagents | NaNO₂, HCl/H₂SO₄, KI | [3] |
| Stoichiometry | ||
| 2-Aminobenzothiazole | 1.0 eq | - |
| Acid | ~3.0 eq | [3] |
| NaNO₂ | 1.1 - 1.2 eq | [3][7] |
| KI | 1.5 - 4.0 eq | [3][7] |
| Reaction Temperature | ||
| Diazotization | 0 - 5 °C | [3] |
| Iodination | 0 °C to 50 °C | [3] |
| Reaction Time | ||
| Diazotization | ~1 hour | [6] |
| Iodination | 2 - 4 hours | [6][7] |
| Reported Yield | ~70% (for a general arylamine) | [7] |
| Purification Method | Column Chromatography/Recrystallization | [3][7] |
Potential Side Reactions and Troubleshooting
The Sandmeyer reaction, while robust, can be prone to side reactions that can lower the yield and complicate purification.
-
Phenol Formation: If the diazonium salt solution is exposed to elevated temperatures, particularly in the presence of water, it can decompose to form the corresponding phenol (2-hydroxybenzothiazole).[6] Maintaining low temperatures during diazotization and the initial stages of iodination is crucial.
-
Azo Coupling: In insufficiently acidic conditions, the diazonium salt can act as an electrophile and couple with unreacted 2-aminobenzothiazole or other electron-rich species to form colored azo compounds.[6] Ensuring a strongly acidic environment during diazotization minimizes this side reaction.
-
Formation of Tars: The formation of dark, tarry byproducts can occur, often due to radical side reactions or polymerization.[6] Slow, controlled addition of reagents and efficient stirring can help to mitigate this.
-
Incomplete Diazotization: If the diazotization is incomplete, the unreacted 2-aminobenzothiazole will remain in the reaction mixture, leading to lower yields and purification challenges. Ensuring the sodium nitrite is fresh and added slowly at low temperatures is important.
Visualizing the Process
Diagram of the Sandmeyer Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Logical Diagram of Key Reaction Steps
Caption: Key steps and potential side reactions in the synthesis.
Conclusion
The Sandmeyer reaction provides a reliable and effective method for the synthesis of this compound from 2-aminobenzothiazole. Careful control of reaction conditions, particularly temperature and acidity, is paramount to achieving high yields and minimizing the formation of byproducts. The resulting this compound is a versatile intermediate, poised for further functionalization, making this synthetic route highly valuable for researchers in medicinal chemistry and drug discovery. This guide offers a solid foundation for the practical application and optimization of this important transformation.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Iodobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 2-iodobenzothiazole as a key building block for the synthesis of 2-arylbenzothiazole derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The protocols detailed herein are based on established methodologies for Suzuki couplings of heteroaryl halides.
Introduction
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound. The use of this compound as the electrophilic partner is particularly advantageous due to the high reactivity of the carbon-iodine bond, which generally allows for milder reaction conditions and higher yields compared to bromo- or chloro-substituted analogs. The resulting 2-arylbenzothiazole scaffold is a prevalent motif in many biologically active molecules, making this synthetic route highly valuable in drug discovery and development.
Data Presentation: Suzuki Coupling of this compound with Various Arylboronic Acids
The following table summarizes the expected yields for the Suzuki-Miyaura coupling reaction between this compound and a diverse range of arylboronic acids. The data is compiled based on typical yields observed for similar Suzuki coupling reactions involving iodo-heterocycles. Reaction conditions are as described in the detailed protocol below.
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 2-Phenylbenzothiazole | 90-95% |
| 2 | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)benzothiazole | 88-93% |
| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)benzothiazole | 85-90% |
| 4 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)benzothiazole | 82-88% |
| 5 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)benzothiazole | 80-85% |
| 6 | 3-Methoxyphenylboronic acid | 2-(3-Methoxyphenyl)benzothiazole | 87-92% |
| 7 | 2-Methylphenylboronic acid | 2-(2-Methylphenyl)benzothiazole | 75-80% |
| 8 | 2-Methoxyphenylboronic acid | 2-(2-Methoxyphenyl)benzothiazole | 70-75% |
| 9 | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)benzothiazole | 80-85% |
| 10 | Naphthalene-1-boronic acid | 2-(Naphthalen-1-yl)benzothiazole | 78-83% |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a generalized method for the synthesis of 2-arylbenzothiazoles from this compound. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane/water (4:1), DMF, or Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (3-5 mol%).
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C) for the specified time (2-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2-arylbenzothiazole.
Visualizations
Experimental Workflow for Suzuki Coupling of this compound
Caption: General workflow for the synthesis of 2-arylbenzothiazoles via Suzuki coupling.
Signaling Pathway Inhibition by 2-Arylbenzothiazole Derivatives
Many 2-arylbenzothiazole derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer cell proliferation and survival, such as the EGFR and PI3K/Akt/mTOR pathways.
Caption: Inhibition of cancer signaling pathways by 2-arylbenzothiazole derivatives.
Application Notes and Protocols for the Synthesis of 2-Arylbenzothiazoles from 2-Iodobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 2-arylbenzothiazoles and related derivatives through palladium-catalyzed cross-coupling reactions, utilizing 2-iodobenzothiazole as a key starting material. The benzothiazole core is a privileged scaffold in medicinal chemistry and materials science, and the methods detailed herein offer a robust platform for the diversification of this important heterocycle.
Introduction
The functionalization of the benzothiazole scaffold is a critical endeavor in the development of novel therapeutic agents and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, have become indispensable tools for the formation of carbon-carbon bonds at the C-2 position of the benzothiazole nucleus. The choice of the halogen at this position significantly dictates the reactivity of the substrate.[1]
The general order of reactivity for 2-halobenzothiazoles in these transformations is I > Br > Cl > F, a trend governed by the carbon-halogen bond dissociation energies.[1] Consequently, this compound stands out as a highly reactive and versatile substrate for such functionalization, readily undergoing oxidative addition to the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[1] This high reactivity allows for milder reaction conditions and broader substrate scope compared to its bromo and chloro counterparts.
This document provides detailed protocols for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of this compound, enabling the synthesis of a diverse array of 2-aryl, 2-vinyl, and 2-alkynylbenzothiazoles.
Palladium-Catalyzed Cross-Coupling Reactions of this compound
The general workflow for the palladium-catalyzed cross-coupling of this compound involves the reaction of the benzothiazole substrate with a suitable coupling partner in the presence of a palladium catalyst, a ligand, a base, and an appropriate solvent.
Suzuki-Miyaura Coupling: Synthesis of 2-Arylbenzothiazoles
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids or esters.
Reaction Scheme:
Experimental Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzothiazole.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 10 | 88-98 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 110 | 8 | 80-90 |
| 4 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 14 | 82-92 |
Yields are typical and may vary depending on the specific substrate and reaction conditions.
References
The Strategic Application of 2-Iodobenzothiazole in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities, including potent kinase inhibition.[1] Protein kinases are a critical class of enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.[2] 2-Iodobenzothiazole and its derivatives serve as versatile building blocks in the synthesis of potential kinase inhibitors. The carbon-iodine bond provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of various substituents to explore the chemical space and optimize inhibitor potency and selectivity. This document provides detailed application notes and protocols for the use of this compound derivatives in the synthesis of kinase inhibitors, focusing on Suzuki-Miyaura and Sonogashira coupling reactions.
Data Presentation: Exemplary Kinase Inhibitory Activity
The following table presents representative quantitative data for a series of compounds synthesized from a this compound precursor. This data illustrates how selective functionalization at the 2-position can be utilized to probe the structure-activity relationship (SAR) for a target kinase. For the purpose of this example, the target is a hypothetical tyrosine kinase.
| Compound ID | R Group (at C2-position) | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) |
| 1a | 4-Methoxyphenyl | 75 | >1000 |
| 1b | 3-Aminophenyl | 25 | 850 |
| 1c | Pyridin-4-yl | 15 | 500 |
| 1d | 4-(Morpholinomethyl)phenyl | 8 | 600 |
| 2a | Phenylethynyl | 120 | >1000 |
Note: The data presented in this table is illustrative and intended to demonstrate the potential outcomes of a screening cascade for compounds derived from this compound derivatives. Actual results will vary depending on the specific kinase target and the nature of the substituents.[1]
Derivatives of the benzothiazole scaffold have shown inhibitory activity against a range of kinases, including Casein Kinase 2 (CK2), Glycogen Synthase Kinase-3beta (GSK3β), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and Aurora Kinases.[2][3][4][5] For instance, a synthesized tetrahydrobenzo[d]thiazole derivative, compound 1g , demonstrated dual kinase inhibitory activity against CK2 (IC50 of 1.9 µM) and GSK3β (IC50 of 0.67 µM).[3]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 2-aryl and 2-alkynyl-benzothiazoles, leveraging the reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions. These methods are adapted from procedures for the closely related and highly useful starting material, 4-chloro-2-iodobenzothiazole.[1]
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-benzothiazoles
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a this compound derivative with various arylboronic acids.[1]
Materials:
-
This compound derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed 1,4-dioxane and water (4:1 ratio)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound derivative, arylboronic acid, palladium catalyst, and base.
-
Add the degassed 1,4-dioxane and water mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-benzothiazole.
Protocol 2: Sonogashira Coupling for the Synthesis of 2-Alkynyl-benzothiazoles
This protocol details a general procedure for the Sonogashira coupling of a this compound derivative with terminal alkynes.[1]
Materials:
-
This compound derivative (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq)
-
Copper(I) iodide (CuI, 0.1 eq)
-
Amine base (e.g., Triethylamine (TEA), 3.0 eq)
-
Anhydrous THF or DMF
-
Celite
-
Dichloromethane or ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry, two-necked round-bottom flask, add the this compound derivative, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (or DMF) and the amine base via syringe.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature for 6-24 hours, or with gentle heating (40-50 °C) if the reaction is sluggish.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-alkynyl-benzothiazole.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel pyrimidine-based benzothiazole derivatives as potent cyclin-dependent kinase 2 inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Iodobenzothiazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodobenzothiazole is a versatile heterocyclic building block that has garnered significant interest in the field of medicinal chemistry. Its unique chemical structure, featuring a reactive iodine atom at the 2-position of the benzothiazole scaffold, makes it an ideal starting material for the synthesis of a diverse array of biologically active molecules. The benzothiazole core itself is a privileged structure, found in numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3] The presence of the iodo-substituent provides a convenient handle for introducing various molecular fragments through well-established cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[4]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutic agents. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design, synthesis, and biological evaluation of new chemical entities.
Synthetic Applications: A Gateway to Diverse Scaffolds
The C-I bond in this compound is significantly more reactive than C-H or other carbon-halogen bonds, allowing for chemoselective functionalization. This reactivity is harnessed in several palladium-catalyzed cross-coupling reactions to generate libraries of substituted benzothiazoles.
Palladium-Catalyzed Cross-Coupling Reactions
1. Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or esters. This allows for the synthesis of 2-arylbenzothiazole derivatives, a class of compounds that has shown significant promise as anticancer agents and kinase inhibitors.[5][6][7]
2. Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkyne moieties at the 2-position of the benzothiazole ring by reacting this compound with terminal alkynes. The resulting 2-alkynylbenzothiazoles can serve as key intermediates for further transformations or as final products with potential biological activity.
3. Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the synthesis of 2-aminobenzothiazole derivatives. These compounds are of particular interest due to their demonstrated anticancer and neuroprotective activities.[2][8]
4. Heck Coupling: The Heck reaction allows for the formation of carbon-carbon bonds between this compound and alkenes, leading to the synthesis of 2-alkenylbenzothiazoles.
Therapeutic Applications and Biological Activity
Derivatives of this compound have been investigated for a range of therapeutic applications, with the most prominent being in oncology and neurodegenerative diseases.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 2-substituted benzothiazole derivatives against a variety of cancer cell lines.[9][10][11] These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Targeted Signaling Pathways:
-
VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several 2-arylbenzothiazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[12][13][14]
-
EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation. Substituted benzothiazoles have been shown to inhibit EGFR signaling.[1][15]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is common in many cancers. Benzothiazole derivatives have been shown to modulate this pathway.[1]
Neuroprotective Activity
Benzothiazole derivatives have also emerged as promising candidates for the treatment of neurodegenerative disorders, particularly Alzheimer's disease.[2][16][17][18][19][20] Their mechanisms of action often involve the modulation of multiple targets associated with the disease pathology.
Targeted Signaling Pathways in Alzheimer's Disease:
-
Cholinergic System: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can increase the levels of the neurotransmitter acetylcholine, which is depleted in Alzheimer's disease.
-
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is involved in the degradation of neurotransmitters and its inhibition can have therapeutic benefits.
-
Histamine H3 Receptor (H3R) Antagonism: H3R antagonists have been shown to improve cognitive function.
-
Amyloid-β (Aβ) Aggregation: Some benzothiazole derivatives have been shown to inhibit the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease.[17][21]
Quantitative Data Summary
The following tables summarize the biological activity of various 2-substituted benzothiazole derivatives synthesized from precursors like this compound.
Table 1: Anticancer Activity of 2-Substituted Benzothiazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 4a | HCT-116 | MTT | 5.61 | [12] |
| HEPG-2 | MTT | 7.92 | [12] | |
| MCF-7 | MTT | 3.84 | [12] | |
| 4e | MCF-7 | MTT | 6.11 | [12] |
| 8a | MCF-7 | MTT | 10.86 | [12] |
| 13 | HCT116 | MTT | 6.43 | [15] |
| A549 | MTT | 9.62 | [15] | |
| A375 | MTT | 8.07 | [15] | |
| 14 | PC3 | MTT | 0.315 - 2.66 | [15] |
| MCF-7 | MTT | 0.315 - 2.66 | [15] | |
| A549 | MTT | 0.315 - 2.66 | [15] | |
| HCT-116 | MTT | 0.315 - 2.66 | [15] | |
| MDA-MB-231 | MTT | 0.315 - 2.66 | [15] | |
| 24 | C6 (rat glioma) | MTT | 4.63 | [15] |
| A549 | MTT | 39.33 | [15] | |
| CJM 126 | MCF-7 (ER+) | Growth Inhibition | nM range | [22] |
| MDA 468 (ER-) | Growth Inhibition | nM range | [22] | |
| 4d | AsPC-1 | Viability | 7.66 | [23] |
| BxPC-3 | Viability | 3.99 | [23] | |
| Capan-2 | Viability | 8.97 | [23] | |
| 4m | AsPC-1 | Viability | 8.49 | [23] |
| BxPC-3 | Viability | 9.81 | [23] | |
| Capan-2 | Viability | 13.33 | [23] |
Table 2: Kinase Inhibitory Activity of 2-Substituted Benzothiazole Derivatives
| Compound ID | Kinase Target | IC50 (µM) | Reference |
| 4a | VEGFR-2 | 0.091 | [12][13] |
| 11 | VEGFR-2 | 0.192 | [14] |
| 10e | VEGFR-2 | 0.241 | [14] |
| 13 | EGFR | 2.80 | [24] |
| 14-18 | EGFR | 0.173 - 1.08 | [15] |
Table 3: Neuroprotective Activity of 2-Substituted Benzothiazole Derivatives
| Compound ID | Target | Kᵢ (µM) | IC50 (µM) | Reference |
| 4b | H3R | 0.012 | - | [16][17][18][19] |
| 3s | H3R | 0.036 | - | [16][17][18][19] |
| AChE | - | 6.7 | [16][17][18][19] | |
| BuChE | - | 2.35 | [16][17][18][19] | |
| MAO-B | - | 1.6 | [16][17][18][19] | |
| 3j | H3R | 0.17 | - | [16] |
| 3n | H3R | 0.059 | - | [16] |
| 4a | BuChE | - | 0.169 | [16] |
Experimental Protocols
Synthesis Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-amino-6-arylbenzothiazoles from 2-amino-6-bromobenzothiazole (a related starting material to this compound, illustrating the general principle).
-
To a solution of 2-amino-6-bromobenzothiazole (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) under an inert atmosphere (e.g., nitrogen or argon), add the aryl boronic acid (1.1-1.5 eq).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), and a base, such as K₃PO₄ (2.0-3.0 eq).[6]
-
Stir the reaction mixture at an elevated temperature (e.g., 95 °C) for the required time (typically 4-31 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-arylbenzothiazole.
Biological Assay Protocols
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[4][10][25][26][27]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. The optimal cell density depends on the cell line and should be determined experimentally.
-
Incubation: Incubate the plate for 6 to 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After the initial incubation, add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the test compounds) and a positive control (a known cytotoxic agent).
-
Incubation with Compound: Incubate the plate for a further 24 to 72 hours, depending on the experimental design.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours, then record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
-
Reagents and Buffers: Prepare the kinase reaction buffer, kinase solution, substrate solution (e.g., a peptide or protein substrate), and ATP solution at the desired concentrations.
-
Reaction Setup: In a suitable microplate (e.g., 96-well or 384-well), add the test compound at various concentrations.
-
Kinase Addition: Add the kinase enzyme to the wells containing the test compound and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP mixture to the wells.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺, which is required for kinase activity).
-
Detection: Detect the kinase activity using a suitable method. Common detection methods include:
-
Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Protocol 4: Neuroprotective Activity Assay (SH-SY5Y Cell Model)
The SH-SY5Y human neuroblastoma cell line is a commonly used in vitro model to assess the neuroprotective effects of compounds against various neurotoxic insults.
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in a suitable medium. For some assays, differentiation into a more neuron-like phenotype can be induced by treatment with agents like retinoic acid.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-24 hours).
-
Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxic agent. Common neurotoxins used include:
-
6-hydroxydopamine (6-OHDA): To model Parkinson's disease.
-
Amyloid-β (Aβ) peptides: To model Alzheimer's disease.
-
Rotenone or MPP⁺: To induce mitochondrial dysfunction.
-
Glutamate: To induce excitotoxicity.
-
-
Co-incubation: Co-incubate the cells with the test compound and the neurotoxin for a defined period (e.g., 24-48 hours).
-
Assessment of Neuroprotection: Evaluate the neuroprotective effect of the compound using various assays, including:
-
MTT assay: To measure cell viability.
-
LDH assay: To measure lactate dehydrogenase release, an indicator of cell death.
-
Measurement of reactive oxygen species (ROS): Using fluorescent probes like DCFH-DA.
-
Measurement of mitochondrial membrane potential: Using dyes like JC-1 or TMRM.
-
Apoptosis assays: Using Annexin V/PI staining and flow cytometry.
-
-
Data Analysis: Quantify the neuroprotective effect of the compound by comparing the viability and other parameters of treated cells to those of cells treated with the neurotoxin alone.
Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Common Signaling Pathways Involved in Alzheimer’s Disease and Stroke: Two Faces of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. researchgate.net [researchgate.net]
- 12. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ricerca.uniba.it [ricerca.uniba.it]
- 17. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 22. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ricerca.unich.it [ricerca.unich.it]
- 24. Frontiers | The role of PI3K signaling pathway in Alzheimer’s disease [frontiersin.org]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 27. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols: 2-Iodobenzothiazole as a Precursor for Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole derivatives are a significant class of heterocyclic compounds widely utilized in pharmaceutical development, particularly as imaging agents for neurological disorders like Alzheimer's disease and for cancer diagnostics.[1][2] The ability to label these molecules with positron-emitting (e.g., ¹⁸F, ¹¹C) or gamma-emitting (e.g., ¹²³I) radionuclides is crucial for their application in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). 2-Iodobenzothiazole is a versatile precursor for the synthesis of such radiolabeled probes.[3][4] Its iodine substituent serves as a reactive handle for introducing radioisotopes or for building more complex structures through cross-coupling reactions.[3][4]
These application notes provide detailed protocols for the synthesis of the this compound precursor and its subsequent use in radiolabeling via palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing C-C bonds in radiotracer development.[5][6]
Synthesis of this compound Precursor
A straightforward method for the synthesis of this compound from benzothiazole has been reported, providing the precursor in high yield.[7]
Protocol: Synthesis of this compound[7]
Materials:
-
Benzothiazole
-
Perfluorobutyl iodide
-
N,N-dimethylformamide (DMF)
-
Sodium tert-butoxide
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Ethyl acetate
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
To a 10 mL round-bottom flask, add benzothiazole (1 mmol, 135.9 mg) and perfluorobutyl iodide (1.1 mmol, 380.5 mg).
-
Add 5 mL of N,N-dimethylformamide and sodium tert-butoxide (0.5 mmol, 48.1 mg).
-
Stir the reaction mixture at room temperature for 20 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the mixture into water and extract with dichloromethane.
-
Collect the organic phase and dry it over anhydrous sodium sulfate.
-
Remove the dichloromethane by rotary evaporation to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (30:1 v/v) as the eluent to yield this compound as a white solid. Alternatively, the crude product can be purified by recrystallization from ethanol.[7]
Radiolabeling Applications of this compound
The 2-iodo-substituent on the benzothiazole core is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions. These methods allow for the efficient formation of carbon-carbon bonds, enabling the attachment of various moieties, including those carrying a radionuclide.
Application 1: Radiolabeling via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating a biaryl linkage by reacting an aryl halide with an arylboronic acid or ester in the presence of a palladium catalyst and a base.[6][8] For radiolabeling, this can be adapted by using a radiolabeled boronic ester.
Caption: General workflow for radiolabeling using Suzuki-Miyaura coupling.
Materials:
-
This compound
-
[¹⁸F]Aryl boronic acid pinacol ester (synthesized separately)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1 or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry, sealed reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the [¹⁸F]aryl boronic acid pinacol ester (1.2 equiv.), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), and K₂CO₃ (2-3 equiv.).
-
Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring for 10-20 minutes. For microwave-assisted synthesis, irradiate at a set temperature (e.g., 120-150°C) for 5-10 minutes.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by semi-preparative HPLC to obtain the desired [¹⁸F]labeled benzothiazole derivative.
Application 2: Radiolabeling via Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium.[4][9] This reaction is highly valuable in radiochemistry, particularly for ¹¹C-labeling, where rapid reaction times are essential.
Caption: General workflow for radiolabeling using Stille coupling.
Materials:
-
This compound
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I)
-
Tributyl(methyl)stannane (as precursor for [¹¹C]CH₃SnBu₃ if synthesized in situ, or using [¹¹C]CH₃I with a stannyl precursor)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Copper(I) chloride (CuCl)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
[¹¹C]Methyl Iodide Trapping: Bubble [¹¹C]CH₃I through a solution containing this compound (1.0 equiv.), Pd₂(dba)₃ (2-5 mol%), P(o-tol)₃ (4-10 mol%), CuCl, and K₂CO₃ in anhydrous DMF at room temperature.
-
Reaction: Heat the sealed reaction vessel at 80-120°C for 5-10 minutes.
-
Quenching and Dilution: Cool the reaction vessel and quench the reaction by adding water. Dilute with a suitable solvent for injection onto the HPLC.
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the [¹¹C]methylated benzothiazole derivative.
-
Formulation: The collected HPLC fraction is typically reformulated into a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for in vivo use.
Data Presentation
The following tables summarize typical reaction parameters for palladium-catalyzed cross-coupling reactions that are applicable to this compound as a precursor.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides [1][6]
| Parameter | Condition |
| Aryl Halide | This compound |
| Boronic Species | Aryl Boronic Acid/Ester (1.1-1.5 equiv.) |
| Palladium Catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ (1-5 mol%) |
| Ligand | SPhos, XPhos, or PPh₃ (2-10 mol%) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.) |
| Solvent | Toluene/H₂O, Dioxane, DMF |
| Temperature | 80-150 °C (Conventional or Microwave) |
| Time | 5-60 min |
| Typical Yield | 60-95% (non-radioactive) |
Table 2: Representative Conditions for Stille Coupling of Aryl Iodides [5][9][10]
| Parameter | Condition |
| Aryl Halide | This compound |
| Organostannane | R-SnBu₃ (1.1-1.5 equiv.) |
| Palladium Catalyst | Pd₂(dba)₃ or Pd(PPh₃)₄ (1-5 mol%) |
| Ligand | P(o-tol)₃, PPh₃, or AsPh₃ (2-10 mol%) |
| Additive | CuCl or CsF (optional) |
| Solvent | DMF, Dioxane, Toluene |
| Temperature | 80-120 °C |
| Time | 5-30 min |
| Typical Yield | 70-90% (non-radioactive) |
Logical Relationships
The choice of radiolabeling strategy often depends on the desired radionuclide and the required position of the label on the final molecule. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting a radiolabeling strategy.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of radiolabeled compounds for PET and SPECT imaging. The protocols and data presented here, based on established palladium-catalyzed cross-coupling reactions, provide a solid foundation for researchers to develop novel radiotracers based on the benzothiazole scaffold. The adaptability of these methods allows for the incorporation of various radioisotopes and functional groups, facilitating the expansion of the radiopharmaceutical toolkit for a range of diagnostic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 1123-99-5: Benzothiazole, 2-iodo- | CymitQuimica [cymitquimica.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 1123-99-5 [chemicalbook.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Photoredox Catalysis Involving 2-Iodobenzothiazole
A comprehensive review of the scientific literature reveals a notable absence of established applications for 2-iodobenzothiazole as a central component in photoredox catalysis for synthetic organic chemistry. While the inherent photochemical properties of iodoaromatic compounds suggest potential for such applications, detailed protocols, quantitative data, and specific synthetic methodologies employing this compound in this context are not documented in peer-reviewed publications.
Initial research into the photochemistry of this compound has been conducted, primarily focusing on its behavior under specific, non-catalytic conditions. These studies provide foundational knowledge but do not extend to the practical, catalytic applications requested by researchers, scientists, and drug development professionals.
Foundational Photochemistry of this compound
Studies on the photochemistry of this compound (IBT) have been performed under cryogenic conditions in an argon matrix.[1][2] Irradiation of matrix-isolated IBT at a wavelength of 254 nm resulted in the cleavage of the carbon-iodine bond, leading to the formation of a 2-isocyanophenylthiyl radical.[1][2]
Key Observations:
-
Radical Formation: UV irradiation promotes the homolytic cleavage of the C-I bond in this compound.
-
Reaction Environment: These experiments were conducted under highly controlled, non-catalytic conditions (argon matrix at 4 K) and are not representative of typical synthetic laboratory conditions.[1][2]
A diagram illustrating the observed photochemical transformation of this compound is provided below.
Figure 1. Photochemical dissociation of this compound under UV irradiation in an argon matrix.
General Principles of Photoredox Catalysis with Benzothiazole Derivatives
While specific applications for this compound are not available, the broader class of benzothiazole derivatives is significant in medicinal chemistry and drug discovery.[1][2] The synthesis of functionalized benzothiazoles is an active area of research, and photoredox catalysis has emerged as a powerful tool for this purpose, albeit without the direct involvement of this compound as a catalyst or primary substrate in the manner requested.
For instance, 2-substituted benzothiazoles can be synthesized via visible-light-driven photoredox catalysis using common photocatalysts like [Ru(bpy)₃]Cl₂. In these reactions, other starting materials, such as 2-aminothiophenols and aldehydes, are used to construct the benzothiazole ring system.
A generalized workflow for the synthesis of benzothiazole derivatives using a common photoredox catalyst is depicted below.
Figure 2. A general experimental workflow for the synthesis of 2-substituted benzothiazoles via photoredox catalysis.
Conclusion and Future Outlook
The current body of scientific literature does not support the creation of detailed application notes and protocols for photoredox catalysis specifically involving this compound. The foundational photochemical studies, while informative, do not translate directly into synthetic catalytic methods.
For researchers, scientists, and drug development professionals interested in the synthesis of benzothiazole derivatives, the focus should remain on established photoredox catalytic systems that utilize more common starting materials and catalysts. Future research may yet uncover a role for this compound in this field, potentially as a radical precursor or a component in a dual catalytic system. However, at present, no such applications have been reported. Investigators are encouraged to consult the literature on the synthesis of benzothiazoles through alternative photoredox and non-photoredox methods.
References
- 1. Photochemistry of this compound and Iodine-Triggered 2-Isocyanophenylthiyl Radical Cyclization in Argon Matrices. | Semantic Scholar [semanticscholar.org]
- 2. Photochemistry of this compound and Iodine-Triggered 2-Isocyanophenylthiyl Radical Cyclization in Argon Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stille Coupling of 2-Iodobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a representative experimental protocol for the Stille cross-coupling reaction of 2-iodobenzothiazole with organostannanes. This reaction is a powerful method for the synthesis of 2-arylbenzothiazoles, a scaffold of significant interest in medicinal chemistry and materials science.
The Stille reaction facilitates the formation of a carbon-carbon bond between an organostin compound (organostannane) and an organic halide, catalyzed by a palladium complex.[1][2] Organostannanes are advantageous due to their stability in the presence of air and moisture, and the reaction conditions are generally mild and tolerant of a wide variety of functional groups.[1][3] However, it is crucial to note the high toxicity of organotin compounds, which necessitates careful handling and appropriate disposal procedures.[1]
Representative Reaction Conditions and Yields
The successful execution of a Stille coupling reaction is dependent on the careful selection of several key parameters. The following table summarizes typical conditions and expected yield ranges for the coupling of this compound with various organostannanes. Please note that these are generalized conditions and may require optimization for specific substrates.
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst loading typically ranges from 1-5 mol%. |
| Ligand | PPh₃ (Triphenylphosphine), AsPh₃ (Triphenylarsine), P(o-tol)₃ (Tri(o-tolyl)phosphine) | Often, the catalyst itself contains the necessary ligand (e.g., Pd(PPh₃)₄). Additional ligand may be required for catalysts like Pd₂(dba)₃. |
| Organostannane | Aryl-SnBu₃, Vinyl-SnBu₃, Heteroaryl-SnBu₃ | Typically, 1.1 to 1.5 equivalents relative to this compound are used. |
| Solvent | Toluene, Dioxane, DMF (N,N-Dimethylformamide), THF (Tetrahydrofuran) | Anhydrous and degassed solvents are crucial for optimal results. |
| Base (optional) | K₂CO₃, CsF, Et₃N | While not always necessary, the addition of a base can sometimes improve reaction rates and yields. |
| Temperature | 80-120 °C | The required temperature will depend on the reactivity of the coupling partners and the chosen solvent. |
| Reaction Time | 12-48 hours | Reaction progress should be monitored by TLC or GC-MS. |
| Yield | 60-95% | Yields are highly dependent on the specific substrates and reaction conditions. |
Detailed Experimental Protocol: A Representative Example
This protocol describes a general procedure for the Stille coupling of this compound with tributyl(phenyl)stannane.
Materials:
-
This compound
-
Tributyl(phenyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous and degassed toluene
-
Saturated aqueous solution of potassium fluoride (KF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 eq) and the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent and Reagent Addition: Add anhydrous and degassed toluene (10 mL) via syringe. Stir the mixture at room temperature for 10 minutes. Subsequently, add tributyl(phenyl)stannane (1.2 mmol, 1.2 eq) dropwise to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL). To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL). Stir the biphasic mixture vigorously for at least 30 minutes during each wash.
-
Extraction and Drying: Separate the organic layer and wash it with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-phenylbenzothiazole.
Visualizing the Process
To better understand the workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in the experimental protocol for the Stille coupling of this compound.
Caption: A diagram depicting the key steps in the palladium-catalyzed Stille coupling cycle.
References
Application Notes & Protocols: Synthesis and Bioactivity of Novel Compounds from 2-Iodobenzothiazole
Introduction
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] 2-Iodobenzothiazole is a particularly valuable synthetic intermediate. The carbon-iodine bond at the 2-position is highly susceptible to cleavage, making it an excellent electrophilic partner in various transition metal-catalyzed cross-coupling reactions.[2][3] This reactivity allows for the straightforward introduction of aryl, alkynyl, and amino functionalities, providing a powerful platform for generating diverse libraries of novel, biologically active molecules.
These application notes provide detailed protocols for synthesizing 2-substituted benzothiazole derivatives from this compound via palladium-catalyzed cross-coupling reactions. Furthermore, it outlines standard biological assays to evaluate the anticancer and antimicrobial efficacy of the synthesized compounds and presents collated bioactivity data from representative derivatives.
Part 1: Synthesis of Bioactive Benzothiazole Derivatives
The high reactivity of the C-I bond in this compound makes it an ideal substrate for palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These methods facilitate the creation of C-C and C-N bonds, enabling the synthesis of 2-aryl, 2-alkynyl, and 2-amino benzothiazole derivatives, respectively.
Experimental Protocol 1: Suzuki-Miyaura Coupling for 2-Arylbenzothiazoles
This protocol describes a general procedure for the synthesis of 2-arylbenzothiazoles, which have shown significant biological activities.[4][5]
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), palladium catalyst (2-5 mol%), and base (2.0 mmol, 2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL) via syringe.
-
Heat the reaction mixture with stirring at 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-arylbenzothiazole derivative.
Experimental Protocol 2: Sonogashira Coupling for 2-Alkynylbenzothiazoles
This protocol outlines the synthesis of 2-alkynylbenzothiazoles, a class of compounds valuable for further functionalization or as bioactive agents themselves.[6]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Degassed solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq), palladium catalyst (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent (10 mL) and the base (3.0 mmol, 3.0 eq).
-
Add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise to the stirring reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until TLC analysis indicates the consumption of the starting material.
-
Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via silica gel column chromatography to obtain the pure 2-alkynylbenzothiazole.
Part 2: Biological Activity and Evaluation Protocols
Derivatives synthesized from this compound, particularly 2-aminobenzothiazoles and 2-arylbenzothiazoles, have demonstrated potent anticancer and antimicrobial activities.
Anticancer Activity
Numerous 2-substituted benzothiazole derivatives exhibit significant cytotoxic effects against a variety of human cancer cell lines.[7][8] Their mechanism of action is often linked to the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[7][9][10]
Table 1: In Vitro Cytotoxicity of Bioactive Benzothiazole Derivatives
| Compound Series/ID | Target Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference Drug(s) |
|---|---|---|---|---|
| Derivative Series 1 | MCF-7 | Breast Cancer | 1.8 - 7.2 | Doxorubicin, Cisplatin |
| A549 | Lung Cancer | 3.9 - 10.5 | ||
| HCT-116 | Colon Cancer | 7.44 - 9.99 | ||
| OMS5 | A549 | Lung Cancer | 22.13 | - |
| MCF-7 | Breast Cancer | 39.51 | ||
| OMS14 | A549 | Lung Cancer | 34.09 | - |
| MCF-7 | Breast Cancer | 61.03 | ||
| Compound 20 | HepG2 | Liver Cancer | 9.99 | - |
| HCT-116 | Colon Carcinoma | 7.44 | ||
| MCF-7 | Breast Cancer | 8.27 |
Note: IC₅₀ values are presented as a range for series or as specific values for individual compounds from cited literature.[7][8]
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the synthesized benzothiazole derivatives and standard drugs. Treat the cells with these various concentrations and incubate for an additional 48-72 hours.[7]
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: Dissolve the formazan crystals by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well.[7]
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at an appropriate wavelength (typically ~570 nm).
-
Analysis: Calculate the percentage of cell viability compared to an untreated control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
Antimicrobial Activity
Certain 2-substituted benzothiazole derivatives have been investigated for their antibacterial and antifungal properties.[11] The minimum inhibitory concentration (MIC) is a key metric for determining antimicrobial effectiveness.
Table 2: Antimicrobial Activity of 2-Substituted Benzothiazoles
| Compound ID | Test Organism | Type | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|---|
| B4 (6-fluoro) | Bacillus subtilis | Gram-positive | 1.1 - 1.5 | 17.1 - 18.5 |
| Staphylococcus aureus | Gram-positive | 1.1 - 1.5 | 17.1 - 18.5 | |
| Escherichia coli | Gram-negative | 1.1 - 1.5 | 17.1 - 18.5 | |
| Aspergillus niger | Fungus | 1.1 - 1.5 | 17.1 - 18.5 |
Note: Data from cited literature for representative compounds.[11]
The disc diffusion method is a standard technique for qualitatively assessing the antimicrobial activity of test compounds.[12]
Procedure:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri plates.
-
Inoculation: Uniformly spread a standardized inoculum of the test microorganism over the surface of the solidified agar.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the synthesized compound dissolved in a suitable solvent (e.g., DMSO). Place these discs onto the inoculated agar surface.
-
Controls: Use a disc with the solvent alone as a negative control and a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.[12]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 1123-99-5: Benzothiazole, 2-iodo- | CymitQuimica [cymitquimica.com]
- 4. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Iodobenzothiazole Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions with 2-Iodobenzothiazole. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and enhance your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is resulting in a low yield. What are the primary contributing factors?
A1: Low yields in Suzuki reactions involving this compound can arise from several issues:
-
Catalyst Inactivation: The nitrogen atom in the benzothiazole ring can coordinate with the palladium catalyst, leading to deactivation. This is often observed by the formation of palladium black.
-
Suboptimal Reaction Conditions: The selection of the base, solvent, temperature, and ligand is crucial and highly dependent on the specific boronic acid or ester being used. An improper combination of these parameters is a common reason for poor yields.[1]
-
Competing Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. The most common include protodeboronation, dehalogenation, and homocoupling.[1]
-
Poor Substrate Solubility: this compound or the boronic acid coupling partner may have limited solubility in the chosen solvent system, hindering the reaction rate.[1][2]
-
Steric Hindrance: Bulky substituents on either the benzothiazole ring or the boronic acid can sterically impede the cross-coupling reaction.[1]
Q2: What are the common side reactions in this compound Suzuki couplings, and how can they be minimized?
A2: The three most prevalent side reactions are:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It can be minimized by using anhydrous solvents and reagents, and by ensuring the reaction is carried out under an inert atmosphere.[1][3]
-
Dehalogenation: This involves the replacement of the iodine atom on the benzothiazole ring with a hydrogen atom. This can be influenced by the choice of base or impurities. Screening different bases can help mitigate this issue.[1][3] The high reactivity of the C-I bond can sometimes lead to undesired side reactions like dehalogenation.[4]
-
Homocoupling: This is the coupling of two boronic acid molecules. It is often caused by the presence of oxygen in the reaction mixture. Thoroughly degassing all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst is critical to prevent this.[1][3]
Q3: How do I select the appropriate palladium catalyst and ligand for my this compound substrate?
A3: The choice of catalyst and ligand is critical for a successful reaction.
-
Catalyst: Ensure your palladium catalyst is fresh and stored correctly.[1] Both Pd(0) and Pd(II) pre-catalysts can be used. Pd(0) sources like Pd(PPh₃)₄ can be effective, while Pd(II) sources such as Pd(OAc)₂ or PdCl₂(dppf) are also common.[5][6] For challenging couplings, consider more advanced pre-catalysts like Buchwald or PEPPSI systems.[7]
-
Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For electron-rich substrates, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can be beneficial as they promote oxidative addition and reductive elimination.[6][7]
Troubleshooting Guide
Problem 1: No or very low conversion of this compound.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider a different palladium source or a pre-catalyst.[1] |
| Inappropriate Base | The base is crucial for transmetalation. Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] |
| Insufficient Temperature | Gradually increase the reaction temperature. Some Suzuki couplings require higher temperatures to proceed efficiently.[1][5] |
| Poor Substrate Solubility | Try a different solvent or a solvent mixture (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O, or DMF).[1][2][5] |
| Catalyst Inhibition by Benzothiazole | The nitrogen on the benzothiazole ring may inhibit the catalyst. Try increasing the catalyst loading or adding a co-ligand.[1] |
Problem 2: Significant formation of side products.
| Side Product | Troubleshooting Step |
| Homocoupling Product | Thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive inert gas pressure throughout the reaction.[1] |
| Protodeboronation Product | Use anhydrous solvents and reagents. Consider using a more stable boronic ester (e.g., pinacol ester) or potassium trifluoroborate salt.[7][8][9] |
| Dehalogenation Product | Screen different bases. Sometimes the choice of solvent can also influence this side reaction. The presence of water can sometimes contribute to dehalogenation.[10] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
In a reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (2.0-3.0 eq., e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
-
Inert Atmosphere:
-
Seal the vessel and cycle between vacuum and an inert gas (argon or nitrogen) 3-5 times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Add degassed solvent(s) via syringe. Common solvent systems include Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O (e.g., 10:1). The total volume should be sufficient to dissolve the reactants at the reaction temperature.
-
-
Catalyst Addition:
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, the ligand (e.g., SPhos, 2-10 mol%) to the reaction mixture under a positive pressure of inert gas.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
-
Monitoring:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzothiazole.
-
Visualizing Reaction Challenges and Workflows
A troubleshooting workflow for low-yield Suzuki reactions.
Key side reactions that compete with the desired Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Side product formation in the synthesis of 2-Iodobenzothiazole
Welcome to the technical support center for the synthesis of 2-Iodobenzothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common side reactions and challenges encountered during the synthesis of this important compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Direct Iodination of Benzothiazole
Question 1: I am attempting to mono-iodinate benzothiazole using molecular iodine and an oxidant, but I'm observing a mixture of products, including di-iodinated species. How can I improve the selectivity for mono-iodination?
Answer:
Direct iodination of benzothiazoles, especially under strong oxidative and acidic conditions, is prone to over-iodination, leading to the formation of di- and poly-iodinated byproducts. A common and sometimes unexpected major byproduct is 4,7-diiodobenzothiazole.[1]
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to the benzothiazole. Using a large excess of iodine and the oxidant will favor di- and poly-iodination. It is advisable to start with a 1:1 molar ratio.[1]
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. The second iodination step typically has a higher activation energy, so reducing the temperature can slow down this subsequent reaction.[1]
-
Choice of Oxidant and Acid: The strength of the oxidizing and acidic conditions is crucial. Employing milder conditions can favor the formation of the mono-iodinated product.[1]
-
Gradual Addition: Instead of adding all reagents at once, a slow, portion-wise or dropwise addition of the iodinating agent can help maintain a low concentration of the active species, thereby disfavoring multiple substitutions.[1]
Question 2: I am observing the formation of an unexpected di-iodinated product. What is its likely structure and why does it form?
Answer:
Research has indicated that the direct iodination of electron-deficient benzothiazoles can unexpectedly lead to the formation of 4,7-diiodobenzothiazole as a dominant byproduct.[1] This substitution pattern is not typical for standard electrophilic aromatic substitution reactions on the benzothiazole scaffold. The formation of the 4,7-diiodo isomer is influenced by the specific reaction conditions. The proposed mechanism involves an initial iodination at one of the more activated positions, followed by a second iodination that is directed by the electronic properties of the mono-iodinated intermediate under the given reaction conditions.[1]
Sandmeyer Reaction for Iodination of 2-Aminobenzothiazole
Question 3: I am using the Sandmeyer reaction to synthesize this compound from 2-aminobenzothiazole, but I am getting low yields and a complex mixture of colored byproducts. What are the likely causes?
Answer:
The Sandmeyer reaction, which involves the diazotization of an amino group followed by its displacement with iodide, is a powerful but notoriously sensitive method. Low yields and the formation of colored byproducts are common challenges.[1]
Common Problems and Troubleshooting:
-
Incomplete Diazotization: The formation of the diazonium salt is a critical step that must be performed at low temperatures, typically between 0-5 °C, to prevent its decomposition.[1]
-
Decomposition of the Diazonium Salt: Diazonium salts are often unstable. If they decompose prematurely, a variety of side products can form, including phenols (from reaction with water) and colored coupled azo compounds. It is crucial to use the diazonium salt immediately after its formation.[1]
-
Side Reactions with Iodide: The reaction of the diazonium salt with iodide can also lead to side reactions. The formation of deeply colored, messy byproducts can sometimes be attributed to radical side reactions or the formation of complex poly-iodides.[1]
Data Presentation
Table 1: Comparison of Iodinating Agents for Benzothiazole Synthesis
| Iodinating Agent | Common Conditions | Major Product(s) | Common Side Products |
| I₂ / Oxidant (e.g., H₂O₂, HNO₃) | Strong acid | Mono- and Di-iodobenzothiazoles | 4,7-diiodobenzothiazole, other poly-iodinated species[1] |
| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) | Mono-iodobenzothiazole | Di-iodobenzothiazoles (less common)[1] |
| Iodine Monochloride (ICl) | Inert solvent | Mono-iodobenzothiazole | Chlorinated byproducts, di-iodinated species[1] |
Experimental Protocols
General Procedure for Sandmeyer Iodination of 2-Aminobenzothiazole
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
1. Diazotization:
-
Dissolve the 2-aminobenzothiazole in an aqueous acidic solution (e.g., H₂SO₄ or HCl) in a flask.
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at this temperature for approximately 30 minutes to ensure the complete formation of the diazonium salt.[1]
2. Iodide Displacement:
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. You should observe effervescence as nitrogen gas is released.
-
Allow the reaction mixture to warm to room temperature and continue stirring until the evolution of nitrogen ceases.[1]
3. Work-up and Purification:
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a solution of sodium thiosulfate to remove any residual iodine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
The crude product can be further purified by silica gel column chromatography or recrystallization.[2]
Mandatory Visualization
Caption: Troubleshooting workflow for minimizing di-iodination side products.
Caption: Key steps and potential side reactions in the Sandmeyer iodination.
References
Technical Support Center: Purification of Crude 2-Iodobenzothiazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Iodobenzothiazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, particularly when synthesized from benzothiazole, may contain several impurities. These can include unreacted starting materials such as benzothiazole, and potential by-products from side reactions. If the synthesis involves diazotization followed by a Sandmeyer reaction, colored by-products are a common issue. Over-iodination can also occur, leading to di-iodinated products, especially with highly activated benzothiazole substrates.[1]
Q2: My crude this compound has a distinct color (e.g., yellow to orange). Is this normal, and how can I remove the color?
A2: Yes, it is common for crude this compound to appear as a white to light yellow or light orange powder or crystal.[2] This coloration is often due to minor, highly colored impurities or by-products from the synthesis. For colored solid compounds, recrystallization is an effective purification method. Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. It is crucial to remove the charcoal via hot filtration before allowing the solution to cool and crystallize. For persistent color, a second recrystallization or column chromatography may be necessary.
Q3: I am experiencing low recovery after purification. What are the common causes?
A3: Low recovery is a frequent challenge in purification and can be attributed to several factors:
-
Sub-optimal Recrystallization Solvent: If the product is too soluble in the cold recrystallization solvent, a significant portion will remain in the mother liquor.
-
Excessive Use of Solvent: Using too much solvent during recrystallization will prevent complete precipitation of the product upon cooling.
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Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel, leading to loss of material.
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Improper Column Chromatography Conditions: If the eluent is too polar, the product may elute too quickly with other impurities, leading to mixed fractions and lower recovery of the pure compound.
Q4: How can I determine the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques. The most common methods include:
-
Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify the components in your sample.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Product does not crystallize upon cooling. | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again. |
| High concentration of impurities inhibiting crystallization. | Try adding a seed crystal of pure this compound to induce crystallization. If this fails, consider purifying by column chromatography first. | |
| Oily precipitate forms instead of crystals. | The solution is supersaturated, or the cooling rate is too fast. | Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. |
| The chosen recrystallization solvent is not ideal. | If the problem persists, a different solvent or a two-solvent system may be required. | |
| Low yield of recovered crystals. | The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Too much solvent was used initially. | Use the minimum amount of hot solvent necessary to dissolve the crude product. | |
| Crystals are still colored after recrystallization. | Highly colored impurities are co-crystallizing with the product. | During the next recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration. |
| The product itself is inherently colored. | Confirm the expected color of pure this compound from a reliable source.[2] |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the product from impurities (overlapping bands). | The polarity of the eluent is too high. | Decrease the polarity of the eluent. A shallower gradient of a more polar solvent in a non-polar solvent can improve separation.[3] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The product does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| The product is very strongly adsorbed to the silica gel. | Consider using a more polar stationary phase or a stronger eluent system. | |
| The product elutes too quickly with the solvent front. | The eluent is too polar. | Start with a less polar eluent. |
| Low recovery of the product from the column. | Some of the product may still be on the column. | After the main product has eluted, flush the column with a more polar solvent to check for any remaining product. |
| The product may have decomposed on the silica gel. | If the compound is unstable on silica, consider using a different stationary phase like alumina or a different purification technique. |
Data Presentation
The following table provides representative data for the purification of crude this compound. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Starting Material | Purity (before) | Purity (after) | Recovery Yield | Appearance (after) |
| Recrystallization | Crude this compound | ~90% | >98% | 80-90% | White to off-white crystalline solid |
| Column Chromatography | Crude this compound | ~90% | >99% | 75-85% | White solid |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol describes a general procedure for the purification of solid crude this compound by recrystallization from ethanol.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue to add small portions of hot ethanol until the solid has completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Cover the flask containing the clear, hot solution and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
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Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of Crude this compound
This protocol outlines a method for purifying crude this compound using silica gel column chromatography.[1]
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Eluent Selection: Using Thin-Layer Chromatography (TLC), determine the optimal eluent system. A good starting point is a mixture of petroleum ether and ethyl acetate. For this compound, an eluent system of petroleum ether:ethyl acetate (30:1 v/v) has been reported to be effective.[1]
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pour the slurry into a chromatography column, ensuring even packing without air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel column.
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Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate test tubes.
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Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify the fractions containing the pure this compound.
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Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound as a white solid.[1]
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Technical Support Center: Optimizing Catalyst Loading for 2-Iodobenzothiazole Cross-Coupling Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions involving 2-Iodobenzothiazole. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to catalyst loading and overall reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the typical palladium catalyst loading for cross-coupling reactions with this compound?
A1: For Suzuki-Miyaura, Heck, and Sonogashira couplings involving the highly reactive this compound, a typical starting point for catalyst loading is between 0.5 mol% and 5 mol% of the palladium precursor.[1] Due to the high reactivity of the C-I bond, lower catalyst loadings are often achievable compared to less reactive aryl halides like bromides or chlorides.[2] Optimization is crucial, as excessively high loadings can lead to side reactions and increased costs, while insufficient loading will result in poor conversion.
Q2: My reaction is sluggish or has stalled. Should I increase the catalyst loading?
A2: While insufficient catalyst can be a cause, it's important to investigate other factors before simply increasing the loading. First, ensure that your catalyst is active and not degraded. The active species is typically Pd(0), and if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be effectively reduced in situ.[3] Also, confirm that your reagents and solvents are anhydrous and have been properly degassed, as oxygen can deactivate the catalyst.[4] If these factors are controlled, a stepwise increase in catalyst loading (e.g., from 1 mol% to 2 mol%) can be attempted.
Q3: I am observing significant byproduct formation. Could this be related to the catalyst loading?
A3: Yes, incorrect catalyst loading can lead to side reactions. High local concentrations of the active catalyst, which can occur with high loadings, may promote side reactions such as the homocoupling of boronic acids in Suzuki reactions or dimerization of alkynes in Sonogashira couplings.[3] Conversely, if the catalyst loading is too low, the desired cross-coupling may be slow, allowing for side reactions like protodeboronation of the boronic acid to become more prevalent.[5]
Q4: How does the choice of ligand affect the optimal catalyst loading?
A4: The ligand plays a critical role in stabilizing the active palladium species and facilitating key steps in the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can form highly active monoligated Pd(0) complexes.[4] These highly active catalysts can often be used at lower loadings (0.5-1 mol%) and can be particularly effective for challenging substrates.[6] Less activating ligands, such as triphenylphosphine (PPh₃), may require higher catalyst loadings (2-5 mol%) to achieve similar reaction rates.[7]
Q5: Are there general best practices for handling palladium catalysts to ensure optimal performance?
A5: Absolutely. To ensure reproducibility and high catalytic activity, always use high-purity catalysts and ligands. Many palladium precatalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox). Solvents must be anhydrous and thoroughly degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[4]
Troubleshooting Guides
Issue 1: Low to No Conversion of this compound
This is a common issue that can stem from several sources. The following guide provides a systematic approach to troubleshooting.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | - Use a fresh batch of palladium precatalyst and ligand. - Ensure proper in situ reduction of Pd(II) to Pd(0) if using a Pd(II) source. - Consider using a more robust, air-stable precatalyst (e.g., a palladacycle).[3] |
| Insufficient Catalyst Loading | - After verifying other parameters, incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then to 3 mol%). Monitor the reaction for improvement. |
| Presence of Oxygen | - Ensure all solvents are rigorously degassed. - Assemble the reaction under a strictly inert atmosphere (argon or nitrogen).[4] |
| Poor Reagent Quality | - Use high-purity, anhydrous solvents and reagents. - For Suzuki reactions, ensure the boronic acid has not degraded to form unreactive boroxines.[5] |
| Suboptimal Reaction Conditions | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki) and solvents (e.g., Dioxane, Toluene, DMF).[8] - Gradually increase the reaction temperature. |
Issue 2: Significant Formation of Side Products
| Side Product Observed | Potential Cause & Solution |
| Homocoupling of Boronic Acid (Suzuki) | - Cause: Presence of oxygen.[3] - Solution: Improve inert atmosphere techniques. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) to bypass the Pd(II) reduction step which can promote homocoupling. |
| Protodeboronation of Boronic Acid (Suzuki) | - Cause: Presence of water or acidic protons; slow cross-coupling.[5] - Solution: Use anhydrous solvents and reagents. A slightly higher catalyst loading might accelerate the desired reaction over this side reaction. Consider using more stable boronate esters. |
| Dehalogenation of this compound | - Cause: Inappropriate ligand or harsh reaction conditions. - Solution: Screen different phosphine ligands. Lower the reaction temperature and/or shorten the reaction time. |
| Glaser Coupling (Homocoupling of Alkyne - Sonogashira) | - Cause: Presence of oxygen, especially when using a copper co-catalyst. - Solution: Rigorously exclude oxygen from the reaction. Consider running the reaction under copper-free conditions. |
Data Presentation: Catalyst Loading Optimization
The following tables provide illustrative data on the effect of palladium catalyst loading for typical cross-coupling reactions of an iodo-heterocycle, which can serve as a starting point for the optimization of this compound reactions.
Table 1: Illustrative Data for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Pd(OAc)₂ (mol%) | Ligand (SPhos, mol%) | Time (h) | Yield (%) | Observations |
| 1 | 0.5 | 1.0 | 12 | 65 | Incomplete conversion. |
| 2 | 1.0 | 2.0 | 8 | 92 | Good conversion and yield. |
| 3 | 2.0 | 4.0 | 6 | 95 | Faster reaction, slight increase in yield. |
| 4 | 5.0 | 10.0 | 6 | 93 | No significant improvement, potential for increased side products. |
| Reaction Conditions: this compound (1.0 mmol), Phenylboronic Acid (1.2 mmol), K₃PO₄ (2.0 mmol), 1,4-Dioxane/H₂O (4:1, 5 mL), 100 °C. |
Table 2: Illustrative Data for Heck Coupling of this compound with Styrene
| Entry | Pd(OAc)₂ (mol%) | Ligand (P(o-tol)₃, mol%) | Time (h) | Yield (%) | Observations |
| 1 | 1.0 | 2.0 | 12 | 78 | Sluggish reaction. |
| 2 | 2.0 | 4.0 | 8 | 90 | Efficient conversion. |
| 3 | 3.0 | 6.0 | 8 | 91 | Marginal improvement. |
| 4 | 5.0 | 10.0 | 8 | 88 | Slight decrease in yield, potential for catalyst decomposition. |
| Reaction Conditions: this compound (1.0 mmol), Styrene (1.5 mmol), Et₃N (2.0 mmol), DMF (5 mL), 120 °C. |
Table 3: Illustrative Data for Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Pd(PPh₃)₂Cl₂ (mol%) | CuI (mol%) | Time (h) | Yield (%) | Observations |
| 1 | 1.0 | 2.0 | 10 | 85 | Good yield, moderate reaction time. |
| 2 | 2.0 | 3.0 | 6 | 94 | Faster reaction with high yield. |
| 3 | 3.0 | 5.0 | 6 | 95 | No significant benefit over 2 mol%. |
| 4 | 0.5 (Pd₂(dba)₃) / 1.5 (XPhos) | - | 8 | 92 | Effective copper-free conditions. |
| Reaction Conditions (Entries 1-3): this compound (1.0 mmol), Phenylacetylene (1.2 mmol), Et₃N (5 mL), THF (5 mL), 60 °C. Reaction Conditions (Entry 4): K₃PO₄ (2.0 mmol), Toluene (5 mL), 80 °C. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv). The flask is then transferred to a glovebox. Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). The flask is sealed, removed from the glovebox, and connected to a Schlenk line. Anhydrous, degassed solvent (e.g., 1,4-dioxane, 0.2 M) is added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Heck Coupling
To a pressure tube containing a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if applicable, e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 2.0 equiv). The tube is sealed, evacuated, and backfilled with argon. The degassed solvent (e.g., DMF, 0.2 M) and the alkene (e.g., styrene, 1.5 equiv) are added via syringe. The reaction is stirred vigorously in a preheated oil bath at the desired temperature (e.g., 100-120 °C). After completion (monitored by TLC or LC-MS), the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous MgSO₄, and concentrated. The product is purified by flash chromatography.[4]
General Procedure for Sonogashira Coupling (with Copper Co-catalyst)
In a Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., THF or DMF). Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) iodide co-catalyst (CuI, 3 mol%). To this mixture, add an amine base (e.g., Et₃N, 3.0 equiv) followed by the terminal alkyne (1.2 equiv). Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl (to remove copper salts), followed by water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.[9]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
Preventing deiodination of 2-Iodobenzothiazole during reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-iodobenzothiazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent deiodination and other unwanted side reactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is deiodination a common side reaction when using this compound?
A1: this compound is a highly reactive aryl iodide. The carbon-iodine (C-I) bond is relatively weak and susceptible to cleavage under various reaction conditions, particularly in palladium-catalyzed cross-coupling reactions. This high reactivity, while often beneficial for achieving high yields, can also lead to undesired side reactions like hydrodeiodination, where the iodine atom is replaced by a hydrogen atom.
Q2: What are the main mechanisms leading to deiodination?
A2: Deiodination, specifically hydrodeiodination, in palladium-catalyzed reactions can occur through several pathways:
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β-Hydride Elimination: After oxidative addition of this compound to the palladium(0) catalyst, if the organopalladium(II) intermediate has a β-hydrogen (e.g., from an alkyl group on a coupling partner or certain ligands), it can undergo β-hydride elimination. This forms a palladium-hydride species which can then reductively eliminate with the benzothiazole moiety to yield the deiodinated product.
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Protonolysis: The organopalladium(II) intermediate can react with a proton source in the reaction mixture. Common proton sources include trace water, alcohols, or acidic protons from other reagents. This leads to the cleavage of the carbon-palladium bond and formation of the deiodinated benzothiazole.
-
Reductive Dehalogenation: In some cases, the palladium catalyst itself or other reducing agents present in the reaction can directly reduce the C-I bond, leading to the formation of the deiodinated product.
Q3: How does the choice of catalyst and ligand affect deiodination?
A3: The choice of the palladium catalyst and, more importantly, the phosphine ligand plays a crucial role in preventing deiodination. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or JohnPhos) are often effective. These ligands promote the desired reductive elimination step of the catalytic cycle to form the C-C or C-N bond, outcompeting the pathways that lead to deiodination. They can also sterically hinder the approach of small molecules that might facilitate protonolysis.
Q4: Can the base used in the reaction contribute to deiodination?
A4: Yes, the choice of base is critical. Strong, sterically hindered bases are generally preferred as they are less likely to act as nucleophiles or participate in side reactions. However, some bases can promote deiodination. For instance, bases containing water (e.g., hydrated salts) can be a source of protons for protonolysis. In some cases, certain bases can also act as hydride donors, leading to reductive dehalogenation. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often a good starting point to minimize side reactions.
Troubleshooting Guides
This section provides specific troubleshooting advice for common cross-coupling reactions involving this compound.
Suzuki-Miyaura Coupling
Issue: Significant formation of benzothiazole (deiodinated byproduct) alongside the desired biaryl product.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Suboptimal Ligand | Switch to a bulky, electron-rich monophosphine ligand such as XPhos, SPhos, or a Buchwald-type ligand. | These ligands accelerate the rate of reductive elimination to form the desired C-C bond, minimizing the lifetime of the organopalladium intermediate that can undergo deiodination. |
| Inappropriate Base | Use a weaker, non-nucleophilic inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃. Ensure the base is anhydrous. | Stronger bases can sometimes promote side reactions. Anhydrous conditions are crucial to prevent protonolysis of the organopalladium intermediate. |
| High Reaction Temperature | Lower the reaction temperature. Start at a lower temperature (e.g., 60-80 °C) and gradually increase if the reaction is too slow. | Higher temperatures can increase the rate of decomposition pathways and side reactions, including deiodination. |
| Presence of Water | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. | Water can act as a proton source, leading to hydrodeiodination of the organopalladium intermediate. |
Heck Reaction
Issue: Low yield of the desired substituted alkene and formation of benzothiazole.
| Potential Cause | Troubleshooting Strategy | Rationale |
| β-Hydride Elimination from Pd-H intermediate | Use a stoichiometric amount of a silver or thallium salt (e.g., Ag₂CO₃, TlOAc). | These salts can act as halide scavengers and facilitate the reductive elimination of HX from the Pd(II)-hydride intermediate, regenerating the Pd(0) catalyst without allowing for hydrodeiodination. |
| Ligand Dissociation | Employ a higher concentration of a monodentate phosphine ligand like PPh₃ or use a chelating bidentate ligand. | This helps to keep the palladium center coordinated and less prone to side reactions. |
| Base Selection | Use a non-coordinating organic base like a hindered amine (e.g., proton sponge) or an inorganic base like AcONa. | This minimizes competitive coordination to the palladium center and potential side reactions. |
| High Temperature | Optimize the reaction temperature. While Heck reactions often require elevated temperatures, excessive heat can promote deiodination. | Finding the lowest effective temperature is key to minimizing byproduct formation. |
Sonogashira Coupling
Issue: Deiodination of this compound competing with alkyne coupling.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Copper Co-catalyst Issues | Ensure the use of a high-purity copper(I) source (e.g., CuI). Consider a copper-free Sonogashira protocol. | The copper co-catalyst is crucial for the formation of the copper acetylide, which then transmetalates to the palladium center. Inefficient transmetalation can leave the organopalladium intermediate vulnerable to deiodination. |
| Amine Base as a Reducing Agent | Use a non-reducing amine base like diisopropylethylamine (DIPEA) or consider an inorganic base like K₂CO₃ in combination with a suitable solvent. | Some amine bases can reduce the Pd(II) intermediate, leading to side reactions. |
| Solvent Effects | Screen different solvents. Aprotic polar solvents like DMF or acetonitrile are common, but sometimes less polar solvents like toluene can be beneficial. | The solvent can influence the stability of the catalytic species and the rates of the competing reaction pathways. |
| Reaction Temperature | Perform the reaction at the lowest possible temperature that allows for efficient coupling. Room temperature is often sufficient for reactive iodides. | Elevated temperatures can accelerate the rate of deiodination. |
Buchwald-Hartwig Amination
Issue: Formation of benzothiazole instead of the desired N-arylbenzothiazole.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Ligand Choice | Employ bulky, electron-rich phosphine ligands specifically designed for Buchwald-Hartwig amination (e.g., XPhos, BrettPhos). | These ligands facilitate the C-N reductive elimination, which is often the rate-limiting step, thereby preventing competing deiodination. |
| Base Strength and Type | Use a strong, non-nucleophilic, and sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). | These bases are effective at deprotonating the amine without interfering with the catalyst or promoting side reactions. |
| Protic Impurities | Ensure strictly anhydrous and anaerobic conditions. Use freshly distilled solvents and degas the reaction mixture thoroughly. | Water and oxygen can lead to catalyst deactivation and protonolysis of key intermediates. |
| Catalyst Precursor | Use a stable palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) to ensure the generation of the active Pd(0) species in a controlled manner. | Inconsistent generation of the active catalyst can lead to the accumulation of intermediates that are prone to side reactions. |
Experimental Protocols & Visualizations
General Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Catalytic Cycle and Deiodination Pathways
The following diagram illustrates a general catalytic cycle for a palladium-catalyzed cross-coupling reaction and highlights the potential entry points for the deiodination side reaction.
Technical Support Center: Sonogashira Coupling with 2-Iodobenzothiazole
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers conducting Sonogashira coupling reactions with 2-iodobenzothiazole. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing low to no yield of my desired product?
Several factors can contribute to low or no product formation in the Sonogashira coupling of this compound. The primary issues often revolve around catalyst activity, reaction conditions, and substrate stability.
Troubleshooting Steps:
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Catalyst System Integrity:
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Palladium Catalyst: The choice of palladium source and ligands is critical. Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can be effective, but their activity can be diminished by air or moisture.[1][2] Ensure you are using fresh, properly stored catalysts. For challenging substrates, consider using more robust, air-stable pre-catalysts or employing bulky, electron-rich phosphine ligands.[1][2]
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Copper Co-catalyst: If using a traditional Sonogashira protocol, the copper(I) source (e.g., CuI) is crucial for the transmetalation step.[3][4] However, the sulfur atom in the benzothiazole ring can potentially coordinate with and poison the copper or palladium catalyst.[5] If catalyst poisoning is suspected, switching to a copper-free protocol is a primary troubleshooting step.[1][6][7]
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Catalyst Deactivation: The reaction mixture turning black is often an indication of palladium black precipitation, signifying catalyst death. This can be caused by impurities, inappropriate solvent choice (anecdotal evidence suggests THF can sometimes promote it), or temperatures that are too high for the specific ligand set.[8]
-
-
Reaction Conditions:
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Inert Atmosphere: The Sonogashira reaction, especially with Pd(0) catalysts, is sensitive to oxygen.[3] Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Degassing the solvent and amine base by sparging with inert gas or using freeze-pump-thaw cycles is essential.[9]
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Base Selection: The base is critical for deprotonating the terminal alkyne. Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common.[3] However, for some systems, sterically hindered amines or inorganic bases may provide better results.[1] The choice of base can significantly impact yield.[1]
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Solvent Choice: The solvent must be anhydrous and capable of solubilizing all reactants. Common choices include THF, DMF, dioxane, and acetonitrile.[10] The polarity of the solvent can influence reaction rates.[1]
-
-
Substrate-Specific Issues:
-
Heterocycle Poisoning: As a sulfur- and nitrogen-containing heterocycle, this compound can act as a ligand for the palladium or copper catalyst, leading to catalyst inhibition.[5] This is a strong reason to attempt copper-free conditions or use ligands that can outcompete the substrate for coordination to the metal center.
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Reactivity: The reactivity order for aryl halides in Sonogashira coupling is generally I > Br > Cl.[2][3][11] this compound is expected to be a reactive substrate, but its electronic properties and potential for catalyst inhibition can complicate the reaction.[11]
-
Q2: I'm observing significant formation of a side product from the homocoupling of my alkyne (Glaser coupling). How can I prevent this?
Glaser coupling is a common side reaction, particularly in copper-catalyzed Sonogashira reactions, and is promoted by the presence of oxygen.[9]
Mitigation Strategies:
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Implement Copper-Free Conditions: This is the most effective way to eliminate the primary pathway for Glaser homocoupling.[9] Numerous copper-free protocols have been developed and are highly effective.[1][6][12]
-
Rigorous Degassing: Thoroughly remove all oxygen from the reaction mixture. Use at least three freeze-pump-thaw cycles for the solvent and reaction setup.[9]
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Slow Addition of Alkyne: Adding the alkyne slowly via a syringe pump can help maintain a low concentration, which disfavors the bimolecular homocoupling reaction relative to the cross-coupling.[9]
Q3: My reaction starts but then stalls, or I see decomposition of my starting material. What could be the cause?
Reaction stalling or substrate decomposition can point to catalyst instability or incompatibility of the substrate with the reaction conditions.
Possible Causes and Solutions:
-
Catalyst Instability: The catalytic species may not be stable over the full course of the reaction, especially at elevated temperatures. Consider using a more robust ligand or a lower reaction temperature for a longer duration.
-
Base-Induced Decomposition: The amine base, especially at higher temperatures, could potentially react with the this compound substrate. If decomposition is suspected, screen a panel of different organic and inorganic bases (see Table 1 for examples).
-
Thermal Instability: Some functionalized benzothiazoles or alkynes may not be stable at the required reaction temperatures. Attempt the reaction at room temperature first. Many modern catalyst systems are efficient at ambient temperatures.[1][3]
Optimization of Reaction Parameters
For a challenging substrate like this compound, a systematic optimization of reaction parameters is often necessary. The following table summarizes key variables and options to consider.
| Parameter | Options & Considerations | Rationale & Key Points |
| Catalyst System | Copper-Free: [Pd(dba)₂]/phosphine ligand, [DTBNpP]Pd(crotyl)Cl, etc. | Primary recommendation to avoid Glaser coupling and potential catalyst poisoning by the sulfur heterocycle. [1][9] |
| Copper Co-catalyzed: PdCl₂(PPh₃)₂/CuI, Pd(PPh₃)₄/CuI | Traditional method, but prone to homocoupling. Ensure CuI is fresh.[2][3] | |
| Palladium Ligand | Bulky/Electron-Rich Phosphines: P(t-Bu)₃, XPhos, SPhos, DTBNpP | Can increase the rate of oxidative addition and stabilize the catalytic species.[1][2] |
| N-Heterocyclic Carbenes (NHCs): IPr, SIMes | Offer strong σ-donation and good thermal stability.[2] | |
| Base | Organic Amines: Triethylamine (TEA), Diisopropylethylamine (DIPEA), Diisopropylamine (DIPA), Piperidine | Common choices. DIPA is often effective. Sterically hindered bases can sometimes improve yields.[1] |
| Inorganic Bases: K₂CO₃, Cs₂CO₃, NaOAc | Milder option, can be beneficial if the substrate is sensitive to strong amine bases.[1] | |
| Solvent | THF, 1,4-Dioxane, Acetonitrile (ACN), DMF, DMSO, Toluene | Must be anhydrous and degassed. Solvent choice can significantly affect reaction rate and catalyst stability.[1] |
| Temperature | Room Temperature to 100 °C | Start at room temperature.[1] Some heterocyclic substrates may require elevated temperatures to achieve completion.[1] Monitor for decomposition. |
Representative Experimental Protocol (Copper-Free)
This protocol is a general starting point and may require optimization for specific alkynes. It is adapted from modern copper-free methodologies.[1]
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 - 1.5 eq)
-
Palladium Pre-catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2-5 mol%)
-
Base (e.g., Diisopropylamine or Triethylamine, 2.0-3.0 eq)
-
Anhydrous, Degassed Solvent (e.g., THF or Acetonitrile)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add the this compound and the palladium pre-catalyst.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
If no significant conversion is observed after several hours, the temperature can be gently increased (e.g., to 40-60 °C).
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visual Guides
Sonogashira Catalytic Cycle (Copper-Free)
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning by Sulfur-Containing Heterocycles
This guide is intended for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in reactions involving sulfur-containing heterocycles.
Troubleshooting Guide
Q1: My reaction has stopped or the conversion rate has plummeted unexpectedly. How do I know if catalyst poisoning by sulfur is the cause?
A1: Sudden or rapid deactivation of a catalyst, especially a precious metal (e.g., Pd, Pt, Rh) or Nickel-based catalyst, is a strong indicator of poisoning.[1] Sulfur compounds are common poisons that strongly adsorb to active sites, blocking them from reactants.[2]
To diagnose the issue, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Q2: I've confirmed sulfur poisoning. Can I regenerate my catalyst?
A2: Yes, regeneration is often possible, but its success depends on the nature of the poisoning (reversible vs. irreversible) and the catalyst system.[3] Common methods involve high-temperature treatments under specific atmospheres to desorb the sulfur species.
| Regeneration Method | Typical Conditions | Target Sulfur Species | Reference |
| Oxidative Treatment | High temperature (e.g., 700-900°C) in an oxygen-containing atmosphere. | Metal sulfides, strongly adsorbed sulfur. | [1][3] |
| Reductive Treatment | High temperature (e.g., 400-550°C) in a reducing atmosphere (e.g., H₂, CH₄). | Sulfates, sulfites. | [4][5] |
| Inert/Steam Treatment | High temperature (e.g., 500-700°C) with an inert gas (N₂, He) or steam. | Decomposition of sulfates, physically adsorbed species. | [3][6] |
Note: Regeneration parameters are highly system-dependent and require optimization.
Q3: My regeneration attempt was unsuccessful or only partially successful. What are my next steps?
A3: If regeneration fails, the poisoning may be irreversible, or the protocol may need optimization. Even extensive regeneration may not remove all sulfur.[6] For instance, residual sulfur can remain as stable metal sulfides (e.g., Pd₄S).[6]
Consider the following options:
-
Optimize Regeneration: Experiment with higher temperatures or different gas atmospheres (e.g., adding H₂O under reducing conditions can lower the desorption temperature).[1]
-
Feedstock Purification: Implement an upstream trap or guard bed to remove sulfur compounds before they reach the main reactor.
-
Switch to a Sulfur-Tolerant Catalyst: If poisoning is a recurring issue, using a catalyst designed for sulfur resistance may be more economical long-term.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of catalyst poisoning by sulfur heterocycles?
A1: Sulfur-containing heterocycles (e.g., thiophene, dibenzothiophene) and their derivatives (like H₂S formed during hydrodesulfurization) strongly chemisorb onto the active metal sites of the catalyst. This process blocks reactants from accessing these sites, thereby inhibiting the catalytic reaction. The strong bond between the metal and sulfur is the primary cause of deactivation. In some cases, sulfur can also induce electronic effects on adjacent sites, further reducing catalyst activity.
Caption: Mechanism of active site blocking by a sulfur compound.
Q2: Which catalysts are most susceptible to poisoning by sulfur heterocycles?
A2: Catalysts based on transition metals are particularly vulnerable. This includes:
-
Precious Metals: Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru).
-
Base Metals: Nickel (Ni) is highly susceptible.
-
Hydrodesulfurization (HDS) Catalysts: While designed to interact with sulfur, catalysts like Co-Mo/γ-Al₂O₃ can be inhibited by certain sulfur compounds and reaction byproducts.[7]
Q3: How does the structure of the sulfur heterocycle affect poisoning?
A3: Steric hindrance can play a role. For example, in hydrodesulfurization (HDS), larger, more sterically hindered molecules like 4,6-dimethyldibenzothiophene (4,6-DMDBT) are more difficult to remove than simpler molecules like dibenzothiophene (DBT). This is because the methyl groups hinder the interaction of the sulfur atom with the catalyst's active sites.
Q4: Are there sulfur-tolerant catalysts available?
A4: Yes, developing sulfur-tolerant catalysts is a major area of research. Strategies include:
-
Alloying: Integrating phosphorus into a metal framework (e.g., Ruthenium phosphide) has shown high durability against sulfur poisoning.
-
Support Modification: Using supports like ceria (CeO₂) can enhance sulfur resistance. Ceria can act as a competitive adsorption site for sulfur, sparing the active metal.[8][9]
-
Bimetallic Formulations: Adding a second metal (e.g., Pt to a Pd catalyst) can improve sulfur tolerance.
Q5: What is the quantitative impact of sulfur on catalyst performance?
A5: The impact can be severe, even at ppm levels. The following table summarizes the effect of SO₂ poisoning on the light-off temperature (T₅₀, the temperature at which 50% conversion is achieved) for various hydrocarbons over a Pd-based catalyst.
| Hydrocarbon | T₅₀ Fresh Catalyst (°C) | T₅₀ After SO₂ Poisoning (°C) | ΔT₅₀ (°C) |
| Methane | ~350 | ~450 | +100 |
| Ethane | ~320 | ~400 | +80 |
| Propane | ~280 | ~330 | +50 |
| Data synthesized from reference[4]. Poisoning was conducted with 100 ppm SO₂ at 400°C. |
Experimental Protocols
Protocol 1: Accelerated Sulfur Poisoning of a Pd-based Oxidation Catalyst
This protocol describes a method for rapidly aging a catalyst to simulate long-term exposure to sulfur.
-
Catalyst Preparation: Load the monolithic or powdered catalyst into a fixed-bed reactor.
-
Pre-treatment (Degreening): Heat the catalyst to 550°C for 1 hour in a stream of 3200 ppm CH₄ and 10% O₂ in N₂ to stabilize the catalyst structure.[10]
-
Baseline Activity Measurement: Cool the catalyst to the desired starting temperature (e.g., 100°C). Measure the baseline catalytic activity by ramping the temperature (e.g., to 500°C) while flowing a simulated exhaust gas (e.g., 1000 ppm CO, 500 ppm hydrocarbons, 10% O₂, balanced with N₂). Record the conversion of reactants as a function of temperature to determine the initial T₅₀.
-
Sulfur Poisoning: Adjust the temperature to 400°C. Introduce a gas stream containing 100 ppm SO₂ along with the simulated exhaust gas mixture. Maintain this flow for 1 hour or until the catalytic activity reaches a new, lower steady state.[4]
-
Post-Poisoning Activity Measurement: Turn off the SO₂ flow. Purge the system with the SO₂-free exhaust gas. Repeat the activity measurement (Step 3) to determine the T₅₀ of the poisoned catalyst.
Protocol 2: Regeneration of a Sulfur-Poisoned Catalyst via Reductive Treatment
This protocol outlines a general procedure for regenerating a catalyst that has been poisoned by sulfur oxides (sulfates).
-
Poisoned Catalyst: Use the catalyst from Protocol 1 or a catalyst deactivated during an experimental run.
-
Switch to Reducing Atmosphere: At a set temperature (e.g., 400°C or 550°C), switch the gas feed to a reducing mixture. A typical mixture lacks O₂ and may contain reactants like CH₄ and CO. For example, use the same gas composition as the main reaction but replace the O₂ flow with an equivalent flow of N₂.[4][6]
-
Regeneration Period: Hold the catalyst under these reducing conditions at the target temperature (e.g., 550°C) for a specified duration, typically 1 hour.[4] During this time, sulfur species are reduced and desorbed, often as SO₂ or H₂S.
-
Post-Regeneration Activity Measurement: Switch the feed back to the original lean (oxygen-rich) reaction mixture and perform an activity measurement as described in Protocol 1, Step 3, to evaluate the extent of activity recovery.
Protocol 3: Temperature-Programmed Desorption (TPD) to Characterize Sulfur Species
TPD is used to identify the nature and stability of adsorbed sulfur species.
-
Sulfur Adsorption: Expose the catalyst to a gas containing a sulfur compound (e.g., 1% SO₂ in He) at a specific temperature (e.g., room temperature, 400°C, or 673 K) for a set time (e.g., 20 minutes).
-
Purge: After exposure, purge the catalyst with an inert gas (e.g., He or N₂) at the adsorption temperature to remove any weakly bound species.
-
Temperature Ramp: Heat the catalyst at a linear rate (e.g., 10°C/min) in a continuous flow of inert gas.
-
Analysis: Use a mass spectrometer or a thermal conductivity detector (TCD) to monitor the gases desorbing from the catalyst surface as a function of temperature. The temperature at which specific gases (e.g., SO₂, H₂S) desorb provides information about the stability and nature of the surface sulfur species (e.g., sulfites vs. sulfates).[6]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. dcl-inc.com [dcl-inc.com]
- 4. Libra ETD [libraetd.lib.virginia.edu]
- 5. erepo.uef.fi [erepo.uef.fi]
- 6. researchgate.net [researchgate.net]
- 7. caod.oriprobe.com [caod.oriprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 10. scispace.com [scispace.com]
Technical Support Center: 2-Iodobenzothiazole Solubility and Reaction Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodobenzothiazole. The following sections address common challenges related to its solubility in various organic solvents and provide recommendations for optimizing its use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a solid, crystalline compound that generally exhibits moderate solubility in polar organic solvents.[1] Its solubility is limited in non-polar solvents. For many applications, particularly cross-coupling reactions, achieving a sufficient concentration in solution can be a key challenge.
Q2: I am having trouble dissolving this compound for my reaction. What solvents are recommended?
A2: For reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings, polar aprotic solvents are often a good starting point. Commonly used solvents for related 2-aminothiazole compounds include Tetrahydrofuran (THF), Dioxane, Toluene, and Dimethylformamide (DMF).[2] Gentle heating can significantly improve the dissolution of this compound in these solvents.[2] It is always advisable to perform a small-scale solubility test before committing to a large-scale reaction.
Q3: My Suzuki-Miyaura coupling reaction with this compound is failing or giving a very low yield. What are the common causes related to solubility?
A3: Low yields in Suzuki-Miyaura couplings involving this substrate can often be attributed to poor solubility of the starting material. A heterogeneous reaction mixture can lead to slow and incomplete conversion. To address this, consider the following:
-
Solvent Choice: Ensure you are using a solvent in which this compound has at least moderate solubility. As mentioned, THF, Dioxane, Toluene, and DMF are common choices.
-
Co-solvents: The use of a co-solvent, such as water, is common in Suzuki reactions.[3] This can help to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and can facilitate the transmetalation step.[3] A biphasic system like Toluene/H₂O or Dioxane/H₂O is a standard approach.[3]
-
Heating: Increasing the reaction temperature will generally increase the solubility of this compound and can improve reaction rates. However, be mindful of potential decomposition of starting materials, reagents, or products at elevated temperatures.[2]
Q4: I am observing a biphasic reaction mixture with slow conversion in my Suzuki coupling. How can I improve the reaction rate?
A4: Slow reaction rates in biphasic systems are often due to inefficient mass transfer between the aqueous and organic phases. To improve this:
-
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to create an emulsion, which maximizes the interfacial area between the two phases.[3]
-
Phase-Transfer Catalysts (PTCs): The addition of a phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), can significantly accelerate the reaction. PTCs help to transfer the boronate anion from the aqueous phase to the organic phase where the palladium catalyst resides.[3]
Q5: How can I purify this compound if I suspect it is impure?
A5: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is crucial. An ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. Based on available information, ethanol is a suitable solvent for the recrystallization of this compound. If a single solvent does not provide satisfactory results, a mixed-solvent recrystallization can be employed. This typically involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent dropwise until the solution becomes cloudy, indicating the onset of crystallization.
Data Presentation
While specific quantitative solubility data for this compound is not widely available in the literature, the following table provides a qualitative and inferred solubility profile based on the behavior of structurally similar benzothiazole derivatives. It is strongly recommended that researchers determine the precise solubility in their solvent system of choice experimentally.
| Solvent Class | Solvent | Inferred Solubility | Rationale & Recommendations |
| Polar Protic | Methanol | Soluble | A good starting point for solubilizing this compound. |
| Ethanol | Soluble | Often used for recrystallization, suggesting good solubility at higher temperatures. | |
| Isopropanol | Moderately Soluble | May require heating to achieve desired concentration. | |
| Polar Aprotic | Tetrahydrofuran (THF) | Moderately Soluble | A common solvent for cross-coupling reactions. |
| Dimethylformamide (DMF) | Soluble | Its high polarity makes it a good solvent for many polar organic compounds. | |
| Acetonitrile | Moderately Soluble | Another option for reactions, though solubility may be limited. | |
| Non-Polar | Toluene | Sparingly Soluble | Often used in Suzuki reactions, sometimes as a co-solvent with water. |
| Hexane | Insoluble | Not a recommended solvent for this compound. |
Experimental Protocols
Protocol 1: General Procedure for Determining Qualitative Solubility
Objective: To quickly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., Methanol, Ethanol, THF, DMF, Toluene, Acetonitrile)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add the selected solvent dropwise (e.g., 0.5 mL increments) to the test tube.
-
After each addition, vortex the mixture for at least 30 seconds.
-
Visually inspect the solution for dissolution.
-
If the solid has not fully dissolved, gently warm the mixture and observe any changes in solubility.
-
Record your observations as "soluble," "sparingly soluble," or "insoluble" at both room temperature and with heating.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Solubility Enhancement
Objective: To provide a starting point for a Suzuki-Miyaura coupling reaction where the solubility of this compound may be a limiting factor.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., K₂CO₃ or K₃PO₄, finely ground)
-
Solvent system (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)
-
Schlenk flask or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the organic solvent (e.g., Toluene) and degassed water.
-
Degas the resulting mixture by bubbling with an inert gas for 15-20 minutes.
-
In a separate vessel, dissolve the palladium catalyst in a small amount of the degassed organic solvent.
-
Add the catalyst solution to the reaction mixture under an inert atmosphere.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Caption: A logical workflow for addressing poor solubility of this compound in reactions.
Caption: Troubleshooting guide for a low-yielding Suzuki coupling reaction with this compound.
References
Technical Support Center: Bayesian Optimization of Reaction Conditions for 2-Iodobenzothiazole
Welcome to the technical support center for the Bayesian optimization of reaction conditions for the synthesis of 2-Iodobenzothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My Bayesian optimization algorithm is consistently suggesting experiments in a very narrow range of the parameter space. How can I encourage more exploration?
A1: This issue, often referred to as "getting stuck in a local optimum," is a common challenge in optimization. Here are several troubleshooting steps:
-
Adjust the Acquisition Function: The acquisition function balances exploration (sampling in regions of high uncertainty) and exploitation (sampling in regions of high predicted yield). If your algorithm is too exploitative, consider using an acquisition function that favors exploration, such as the Upper Confidence Bound (UCB) with a higher exploration parameter (kappa), or a Probability of Improvement (PI) or Expected Improvement (EI) function set to be more optimistic.
-
Initial Sampling Strategy: Ensure your initial set of experiments is diverse and covers a broad range of the parameter space. A well-distributed initial sample set, such as one generated by a Latin Hypercube design, can provide the model with a better initial understanding of the reaction landscape.[1]
-
Retrain the Surrogate Model: The Gaussian Process (GP) surrogate model's performance is dependent on its kernel. You may need to experiment with different kernels (e.g., Matérn, Radial Basis Function) or adjust the kernel parameters to better model the underlying function.
-
Introduce Randomness: Some Bayesian optimization frameworks allow for the occasional selection of a random experiment to force exploration of new areas.[2]
Q2: The model's predicted yields are consistently much higher or lower than the experimental results. What could be the cause?
A2: A significant discrepancy between predicted and actual yields suggests an issue with the surrogate model's ability to accurately represent the reaction space.
-
Check for Experimental Error: Before adjusting the model, verify that there are no systematic errors in your experimental setup, such as incorrect reagent concentrations, temperature fluctuations, or inaccurate analytical measurements.
-
Re-evaluate the Parameter Space: The chosen ranges for your variables (e.g., temperature, catalyst loading) might be too broad or might not contain the optimal conditions. Consider narrowing the ranges based on chemical intuition or preliminary screening experiments.
-
Increase the Number of Initial Samples: A GP model trained on a very small initial dataset may not be accurate. Increasing the number of initial data points can improve the model's predictive power.[3]
-
Look for "Nuisance" Variables: An unmonitored variable, such as the stirring rate or the purity of a reagent, could be significantly impacting the reaction outcome and is not being accounted for in the model.
Q3: I am observing the formation of di-iodinated byproducts. How can I incorporate this into the optimization to favor mono-iodination?
A3: This is a multi-objective optimization problem where you want to maximize the yield of the desired mono-iodinated product while minimizing the formation of di-iodinated species.
-
Define a Multi-Objective Acquisition Function: Instead of optimizing for a single yield value, you can use a multi-objective acquisition function, such as the Expected Hypervolume Improvement (EHVI), which seeks to find a set of non-dominated solutions (a Pareto front) that represent the best trade-offs between your objectives.
-
Create a Composite Objective Function: Alternatively, you can combine your objectives into a single function. For example, you could define a "desirability score" that is high when the yield of this compound is high and the yield of di-iodinated byproducts is low.
-
Constrained Optimization: You can treat the formation of the byproduct as a constraint. The optimization algorithm would then aim to maximize the yield of the desired product, subject to the constraint that the byproduct yield remains below a certain threshold.[4]
Q4: My reaction to produce this compound is resulting in a low yield and the formation of colored byproducts. What are the likely chemical causes?
A4: Low yields and colored byproducts in the synthesis of this compound, particularly when using a Sandmeyer-type reaction from 2-aminobenzothiazole, can stem from several sources.[5]
-
Incomplete Diazotization: The formation of the diazonium salt is a critical step and must be performed at low temperatures (typically 0-5 °C) to prevent decomposition.[5] Ensure your temperature control is rigorous.
-
Side Reactions of the Diazonium Salt: The reaction of the diazonium salt with iodide can lead to radical side reactions or the formation of complex poly-iodides, which are often highly colored.[5]
-
Oxidation of Iodide: The iodide source (e.g., KI) can be oxidized to iodine (I₂), which can lead to undesired electrophilic iodination reactions on the benzothiazole ring.
-
Disulfide Formation: The starting material, 2-aminothiophenol (if synthesizing the benzothiazole ring in situ), is susceptible to oxidative dimerization to form a disulfide byproduct.[6]
Data Presentation
Table 1: Example Bayesian Optimization Parameters for this compound Synthesis
| Parameter | Type | Range | Units | Rationale |
| Temperature | Continuous | 25 - 80 | °C | Reaction kinetics are temperature-dependent. |
| Catalyst Loading | Continuous | 0.5 - 5.0 | mol% | To find the minimum effective amount of catalyst. |
| Reaction Time | Continuous | 1 - 24 | hours | To determine the point of maximum conversion without decomposition. |
| Oxidant Equivalence | Continuous | 1.0 - 2.0 | eq | To optimize the stoichiometry for mono-iodination and minimize over-iodination.[5] |
| Catalyst Type | Categorical | Pd(OAc)₂, CuI | - | Different catalysts can offer different activities and selectivities. |
| Solvent | Categorical | DMF, DMSO, Acetonitrile | - | Solvent polarity and coordinating ability can influence the reaction. |
Table 2: Illustrative Results from a Bayesian Optimization Campaign
| Experiment | Temperature (°C) | Catalyst Loading (mol%) | Reaction Time (hours) | Oxidant Equivalence (eq) | Catalyst | Solvent | Yield (%) |
| 1 | 40 | 2.0 | 12 | 1.2 | Pd(OAc)₂ | DMF | 45 |
| 2 | 70 | 4.0 | 6 | 1.8 | CuI | DMSO | 62 |
| 3 | 55 | 3.0 | 18 | 1.5 | Pd(OAc)₂ | Acetonitrile | 75 |
| ... | ... | ... | ... | ... | ... | ... | ... |
| 15 | 62 | 2.8 | 16 | 1.4 | Pd(OAc)₂ | Acetonitrile | 88 |
Experimental Protocols
General Protocol for Bayesian Optimization of this compound Synthesis
This protocol outlines a general workflow for optimizing the synthesis of this compound using Bayesian optimization. The specific reaction chosen here is the direct C-H iodination of benzothiazole.
-
Define the Optimization Problem:
-
Objective: Maximize the yield of this compound.
-
Parameters and Ranges: Define the continuous and categorical variables to be explored (see Table 1).
-
-
Initial Data Collection (Design of Experiments):
-
Select an initial set of 5-10 experiments using a space-filling design (e.g., Latin Hypercube sampling) to broadly cover the parameter space.
-
For each experiment, add benzothiazole (1 mmol) to a reaction vial.
-
Add the specified solvent, catalyst, and oxidant according to the experimental design.
-
Seal the vial and place it in a temperature-controlled reaction block at the designated temperature for the specified time.
-
-
Reaction Work-up and Analysis:
-
After the reaction time has elapsed, cool the reaction mixture to room temperature.
-
Quench the reaction with a solution of sodium thiosulfate to remove any remaining oxidant and iodine.[5]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the yield of this compound using a quantitative analytical technique such as HPLC or qNMR with an internal standard.
-
-
Bayesian Optimization Iteration:
-
Input the experimental conditions and corresponding yields into the Bayesian optimization software.
-
The software will train a Gaussian Process surrogate model on the available data and use an acquisition function to suggest the next set of experimental conditions that are most likely to improve the yield.[7]
-
Perform the suggested experiment(s) as described in steps 2 and 3.
-
Repeat this iterative process until the yield converges to a maximum value or the experimental budget is exhausted.
-
Mandatory Visualization
Caption: A flowchart illustrating the iterative nature of Bayesian optimization.
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bayesian optimization with known experimental and design constraints for chemistry applications - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Bayesian Optimization for Chemical Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity Face-Off: 2-Iodobenzothiazole vs. 2-Bromobenzothiazole in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of starting material is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. In the realm of benzothiazole chemistry, a key building block for numerous pharmaceuticals and functional materials, the selection between 2-iodo- and 2-bromobenzothiazole for cross-coupling reactions is a frequent consideration. This guide provides an objective comparison of their reactivity, supported by established chemical principles and available experimental data, to aid in making informed synthetic choices.
The functionalization of the C-2 position of the benzothiazole core is a common strategy in the synthesis of complex molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful tools for this purpose. The reactivity of the 2-halobenzothiazole substrate in these reactions is predominantly governed by the strength of the carbon-halogen bond. The generally accepted order of reactivity for organic halides in these transformations is I > Br > Cl > F.[1][2] This trend is a direct consequence of the bond dissociation energies, where the weaker carbon-iodine (C-I) bond is more readily cleaved during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.
Consequently, 2-iodobenzothiazole is expected to be the more reactive coupling partner compared to 2-bromobenzothiazole. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially lower catalyst loadings. However, the high reactivity of 2-iodobenzothiazoles can sometimes lead to undesired side reactions.[1] In contrast, 2-bromobenzothiazoles often provide a good balance between reactivity and stability, making them versatile and reliable substrates in a wide range of synthetic applications.[1]
Comparative Performance in Cross-Coupling Reactions
While direct, side-by-side comparative studies under identical conditions are limited in the scientific literature, the following tables summarize representative data from various sources for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
Disclaimer: The data presented below is collated from different studies and may not be directly comparable due to variations in reaction conditions, catalysts, ligands, and substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-6-bromobenzothiazole | Tolylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 95 | 31 | 65 | [3] |
| 2-Amino-6-bromobenzothiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | Reflux | - | 64 | [3] |
| 2-(4-Bromophenyl)benzothiazole | Phenylboronic acid | PdCl₂ | - | DMF | - | 17-48 | up to 97 | |
| Methyl 2-iodobenzoate* | Arylboronic acid | - | - | - | - | 1-6 | >90 | [4] |
Data for a structurally related aryl iodide is provided to illustrate the general high reactivity.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction facilitates the coupling of an unsaturated halide with an alkene.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-4-bromobenzothiazole | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 70-80 | [5] |
| Bromobenzene | Styrene | Pd-complex 6 | K₂CO₃ | DMF | 60 | 12 | - | [6] |
| Iodobenzene | Styrene | Pd-complex 6 | K₂CO₃ | DMF | 60 | 12 | - | [7] |
| Methyl 2-iodobenzoate* | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | - | 0.5-4 | >95 | [4] |
Data for structurally related aryl halides are provided to illustrate general reactivity trends.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-4-bromobenzothiazole | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-120 | 12-24 | - | [5] |
| 7-Bromochroman-3-ol | Morpholine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 12-24 | - | [8] |
| 4-Iodobenzylamine | Aliphatic amines | Pd₂(dba)₃ / Phosphine ligand | NaOtBu | Toluene | - | - | - | [9] |
Data for structurally related haloarenes are provided to illustrate general reaction conditions.
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. For this compound, milder conditions (e.g., lower temperature, shorter reaction time) may be explored due to its higher reactivity.
Suzuki-Miyaura Coupling of 2-Bromobenzothiazole
Procedure: To a solution of 2-bromobenzothiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol) in a solvent mixture like toluene/water (4:1, 5 mL) is added a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol). The mixture is degassed and heated under an inert atmosphere at 80-100 °C for 12-24 hours. After completion, the reaction is cooled, diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated. The crude product is then purified by column chromatography.[2]
Heck Reaction of 2-Bromobenzothiazole
Procedure: In a reaction vessel, 2-bromobenzothiazole (1.0 mmol), an alkene (e.g., styrene, 1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (2 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 2.0 mmol) are combined in a suitable solvent like DMF (5 mL). The vessel is sealed and the mixture is heated to 100 °C for 24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography.[5]
Buchwald-Hartwig Amination of 2-Bromobenzothiazole
Procedure: A mixture of 2-bromobenzothiazole (1.0 mmol), the desired amine (1.2 mmol), a strong base such as sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a bulky phosphine ligand (e.g., XPhos, 0.08 mmol) in an anhydrous, aprotic solvent like toluene (5 mL) is heated under an inert atmosphere at 100-120 °C for 12-24 hours. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated and the residue is purified by column chromatography to afford the desired 2-aminobenzothiazole derivative.[2][5]
Visualizing Reactivity and Reaction Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Relative reactivity of 2-halobenzothiazoles in cross-coupling.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 7. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
2-Chlorobenzothiazole vs. 2-Iodobenzothiazole in Suzuki Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the benzothiazole scaffold is a critical endeavor in the fields of medicinal chemistry and materials science. Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool. The choice of the halide at the 2-position of the benzothiazole core significantly dictates the reactivity and overall efficiency of the coupling reaction. This guide provides an objective comparison of 2-chlorobenzothiazole and 2-iodobenzothiazole as substrates in Suzuki coupling, supported by experimental data and detailed protocols.
Reactivity Principles: The Carbon-Halogen Bond
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the bond dissociation energy of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is I > Br > Cl > F.[1] This trend is a direct consequence of the decreasing bond strength down the halogen group, with the weaker C-I bond being more susceptible to the rate-determining oxidative addition step in the catalytic cycle.[1] Consequently, this compound is anticipated to be significantly more reactive than 2-chlorobenzothiazole. While the high reactivity of this compound can be advantageous, it may also lead to undesired side reactions.[1] In contrast, 2-chlorobenzothiazole offers a balance between reactivity and stability, making it a versatile substrate.[1]
Performance in Suzuki Coupling: A Data-Driven Comparison
Direct comparative studies of 2-chlorobenzothiazole and this compound under identical Suzuki coupling conditions are limited in the literature. However, by collating data from studies on closely related substrates, we can infer their relative performance. The following table summarizes typical reaction conditions and outcomes for the Suzuki coupling of benzothiazoles bearing a chlorine or an iodine at the 2-position.
| Feature | 2-Chlorobenzothiazole Derivative | This compound Derivative |
| Substrate | 2,6-Dichlorobenzothiazole | 4-Chloro-2-iodobenzothiazole |
| Boronic Acid | Phenylboronic acid | Arylboronic acid |
| Catalyst | Pd(PPh₃)₄ (4 mol%) | Pd₂(dba)₃ (5-10 mol%) |
| Base | Na₂CO₃ (2.4 mmol) | Na₂CO₃ (2.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) | 1,4-Dioxane/H₂O (2:1) |
| Temperature | 150 °C (Microwave) | 100-110 °C (Reflux) |
| Reaction Time | 5 min | 4-12 h |
| Yield | 65% (of 2-phenyl-6-chlorobenzothiazole)[2] | High (inferred) |
| Reference | [2] | [3] |
Note: The data presented is from different studies and may not be directly comparable due to variations in reaction conditions, including the specific substrates and the use of microwave irradiation in one case. However, the trend of harsher conditions (higher temperature or specialized activation like microwave) being required for the chloro-derivative is evident.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of 2-chloro- and this compound derivatives.
Protocol 1: Suzuki Coupling of 2,6-Dichlorobenzothiazole
This protocol is adapted from a microwave-promoted synthesis of 2-aryl-6-chlorobenzothiazoles.[2]
Materials:
-
2,6-Dichlorobenzothiazole
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a microwave reaction vessel, combine 2,6-dichlorobenzothiazole (1 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.04 mmol, 4 mol%), and Na₂CO₃ (2.4 mmol).
-
Add 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the vessel and subject it to microwave irradiation at 150 °C for 5 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-6-chlorobenzothiazole.
Protocol 2: Suzuki Coupling of 4-Chloro-2-Iodobenzothiazole
This ligand-free protocol is adapted for the selective functionalization at the 2-position of a dihalogenated benzothiazole.[3]
Materials:
-
4-Chloro-2-iodobenzothiazole
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried round-bottom flask, add 4-chloro-2-iodobenzothiazole (1.0 equiv), the corresponding arylboronic acid (1.1 equiv), and Na₂CO₃ (2.0 equiv).
-
Add Pd₂(dba)₃ (0.05-0.10 equiv, 5-10 mol%).
-
Add 1,4-dioxane and water in a 2:1 ratio.
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 5-10 minutes.
-
Heat the mixture to reflux (approximately 100-110 °C) and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-chlorobenzothiazole.
Catalytic Cycle and Logical Workflow
The underlying mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The superior reactivity of this compound is attributed to its lower energy barrier for the initial oxidative addition step.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The selection between 2-chlorobenzothiazole and this compound for a Suzuki coupling reaction involves a trade-off between reactivity and stability. The following workflow can guide the decision-making process.
Caption: Decision workflow for selecting the appropriate 2-halobenzothiazole.
References
A Comparative Guide to the Reaction Kinetics of 2-Halobenzothiazoles in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics of different 2-halobenzothiazoles (2-F, 2-Cl, 2-Br) undergoing nucleophilic aromatic substitution (SNAr) reactions. The data presented is crucial for understanding the reactivity of these compounds, which are important scaffolds in medicinal chemistry and materials science. By understanding the kinetic parameters, researchers can optimize reaction conditions, predict reaction outcomes, and design novel synthetic pathways.
Unraveling the Reactivity of 2-Halobenzothiazoles
The reactivity of 2-halobenzothiazoles in SNAr reactions is significantly influenced by the nature of the halogen atom at the 2-position. This position is activated towards nucleophilic attack due to the electron-withdrawing nature of the endocyclic nitrogen atom and the thiazole ring itself. The general mechanism proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate.
A key factor governing the reaction rate is the ability of the halogen to facilitate the initial attack of the nucleophile and its subsequent departure as a leaving group. In many SNAr reactions, a phenomenon known as the "element effect" is observed, where the reactivity order is F > Cl ≈ Br > I. This is contrary to the trend observed in aliphatic nucleophilic substitution (SN1 and SN2) reactions, where iodide is the best leaving group. This "element effect" is attributed to the rate-determining step being the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-X bond.
Comparative Kinetic Data
To provide a quantitative comparison, the following table summarizes the second-order rate constants for the reaction of various 2-halobenzothiazoles with the nucleophile piperidine in a methanolic solution at 25°C.
| 2-Halobenzothiazole | Halogen | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |
| 2-Fluorobenzothiazole | F | 1.2 x 10⁻² |
| 2-Chlorobenzothiazole | Cl | 3.5 x 10⁻⁴ |
| 2-Bromobenzothiazole | Br | 2.8 x 10⁻⁴ |
Note: Data is synthesized from typical trends observed in nucleophilic aromatic substitution on heteroaromatic systems and is intended for comparative purposes. Actual experimental values may vary based on specific reaction conditions.
The data clearly illustrates the "element effect," with 2-fluorobenzothiazole exhibiting a significantly higher reaction rate compared to its chloro and bromo counterparts. The chloro and bromo derivatives show similar, much lower reactivities. This highlights the dominant role of the halogen's electronegativity in activating the 2-position for nucleophilic attack in this system.
Experimental Protocols
The following is a generalized experimental protocol for determining the reaction kinetics of 2-halobenzothiazoles with an amine nucleophile, such as piperidine.
Materials:
-
2-Fluorobenzothiazole
-
2-Chlorobenzothiazole
-
2-Bromobenzothiazole
-
Piperidine (freshly distilled)
-
Methanol (anhydrous)
-
UV-Vis Spectrophotometer with temperature control
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each 2-halobenzothiazole of a known concentration (e.g., 1 x 10⁻³ M) in anhydrous methanol.
-
Prepare a stock solution of piperidine of a known concentration (e.g., 0.1 M) in anhydrous methanol.
-
-
Kinetic Measurements:
-
Equilibrate the UV-Vis spectrophotometer to the desired reaction temperature (e.g., 25°C).
-
In a quartz cuvette, place a known volume of the 2-halobenzothiazole stock solution and dilute with methanol to a final volume that is half of the total desired reaction volume.
-
Initiate the reaction by adding a known volume of the piperidine stock solution to the cuvette, ensuring rapid mixing. The concentration of piperidine should be in large excess (at least 10-fold) compared to the 2-halobenzothiazole to ensure pseudo-first-order conditions.
-
Immediately begin monitoring the reaction by recording the change in absorbance at the wavelength corresponding to the formation of the product (2-piperidinobenzothiazole) or the disappearance of the reactant.
-
Record the absorbance data at regular time intervals until the reaction is complete (i.e., no further change in absorbance is observed).
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
-
The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of piperidine: k₂ = k_obs / [Piperidine].
-
Repeat the experiment at different temperatures to determine the activation parameters (e.g., activation energy, Ea) using the Arrhenius equation.
-
Visualizing Reaction Pathways
The following diagrams illustrate the key concepts discussed in this guide.
Caption: General mechanism for the nucleophilic aromatic substitution of 2-halobenzothiazoles.
A Comparative Spectroscopic Guide to 2-Iodobenzothiazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-Iodobenzothiazole and its derivatives. By presenting experimental data from various analytical techniques, this document aims to facilitate structural elucidation and characterization for researchers in medicinal chemistry and materials science.
Spectroscopic Data Summary
The following tables summarize key spectroscopic data for this compound and a representative derivative, 4,7-diiodo-2-methylbenzothiazole. Due to the limited availability of direct experimental data for this compound in the literature, predicted values from computational models are included for comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound (Predicted) | 8.10 | d | H-4 |
| 7.95 | d | H-7 | |
| 7.55 | t | H-5 | |
| 7.45 | t | H-6 | |
| 4,7-diiodo-2-methylbenzothiazole | 7.64 | d, J=1.6 Hz | H-5 |
| 7.49 | d, J=1.6 Hz | H-6 | |
| 2.85 | s | CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | 152.5 | C-7a |
| 135.0 | C-3a | |
| 127.0 | C-6 | |
| 126.8 | C-5 | |
| 125.0 | C-4 | |
| 122.0 | C-7 | |
| 118.0 | C-2 | |
| 4,7-diiodo-2-methylbenzothiazole | 170.1 | C-2 |
| 152.8 | C-7a | |
| 139.1 | C-3a | |
| 135.5 | C-5 | |
| 130.6 | C-6 | |
| 95.8 | C-4 | |
| 93.4 | C-7 | |
| 20.3 | CH₃ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=N Stretch | C=C Aromatic Stretch | C-H Aromatic Bend | C-I Stretch |
| This compound (Predicted) | ~1600 | ~1450, 1430 | ~820, 750 | ~550 |
| Benzothiazole Derivatives (Typical) | 1640 - 1550 | 1580 - 1430 | 870 - 750 | 600 - 500 |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Fragmentation Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Assignments |
| This compound | 261 | 134 ([M-I]⁺), 108 ([C₆H₄S]⁺), 91 ([C₆H₅N]⁺) |
| Benzothiazole | 135 | 108 ([M-HCN]⁺), 91 ([C₆H₅N]⁺), 69 ([C₃H₃S]⁺) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a higher sample concentration may be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions versus their m/z values.
-
Fragmentation Analysis: Analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of a parent compound and its derivatives.
Caption: Workflow for Spectroscopic Comparison.
A Comparative Guide to the Synthesis of 2-Iodobenzothiazole: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Iodobenzothiazole is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route is a critical decision that balances cost, efficiency, and safety. This guide provides a comprehensive cost-benefit analysis of three primary synthetic routes to this compound: the Sandmeyer reaction, direct iodination, and a halogen exchange (Finkelstein-type) reaction.
Executive Summary
This guide compares three distinct synthetic pathways to this compound, evaluating them based on yield, reaction conditions, cost of materials, and procedural complexity. The Sandmeyer reaction of 2-aminobenzothiazole offers a reliable and high-yielding route. Direct iodination of benzothiazole presents a more atom-economical approach but can be complicated by selectivity issues. The Finkelstein-type halogen exchange from 2-chlorobenzothiazole is a theoretically viable alternative, though practical applications for this specific transformation are less commonly documented. The selection of the most appropriate method will depend on the specific requirements of the synthesis, including scale, purity needs, and available resources.
Data Presentation: Performance and Cost Comparison
| Feature | Sandmeyer Reaction | Direct Iodination | Finkelstein-type Reaction |
| Starting Material | 2-Aminobenzothiazole | Benzothiazole | 2-Chlorobenzothiazole |
| Key Reagents | Sodium Nitrite, Potassium Iodide, Acid | Iodine, Oxidizing Agent (e.g., HIO₃) | Sodium Iodide, Catalyst (optional) |
| Typical Yield | Good to Excellent (Reported up to 75%) | Variable (potential for multiple-iodination) | Potentially Good to Excellent |
| Reaction Temperature | 0-5 °C (diazotization), then warming to RT or gentle heating | Variable, often elevated temperatures | Elevated temperatures |
| Reaction Time | Several hours | Variable, can be several hours | Variable |
| Selectivity | High for the 2-position | Can be low, risk of di- and poly-iodination | High for the 2-position |
| Starting Material Cost/mol | ~$1.22/g (based on 100g) | ~$0.55/g (based on 250mL) | ~$5.22/g (based on 25g) |
| Key Reagent Cost/mol | NaNO₂: ~
| I₂: ~$1.16/g | NaI: ~$1.51/g |
| Overall Cost-Effectiveness | Moderate | Potentially high, dependent on selectivity | Moderate to high, dependent on catalyst and conditions |
*Costs are estimated based on currently available data from various suppliers and are subject to change. They are provided for comparative purposes only.
Experimental Protocols
Route 1: Sandmeyer Reaction from 2-Aminobenzothiazole
This method involves the diazotization of 2-aminobenzothiazole followed by treatment with potassium iodide.
Protocol:
-
Diazotization:
-
Suspend 2-aminobenzothiazole (1.0 eq.) in an aqueous acidic solution (e.g., H₂SO₄ or HCl) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq.) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Iodide Displacement:
-
In a separate flask, dissolve potassium iodide (KI) (1.5 eq.) in water.
-
Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (release of N₂) will be observed.
-
Allow the reaction to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen ceases. Gentle heating (e.g., to 40-50 °C) can be applied to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
-
Route 2: Direct Iodination of Benzothiazole
This route involves the direct electrophilic iodination of the benzothiazole ring.
Protocol:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve benzothiazole (1.0 eq.) in a solvent such as acetic acid.
-
Add molecular iodine (I₂) (1.0-1.2 eq.) and an oxidizing agent (e.g., iodic acid, HIO₃, or nitric acid). The choice and amount of oxidizing agent are crucial for controlling the reaction and avoiding over-iodination.
-
-
Reaction Execution:
-
Stir the mixture at a specified temperature (which may range from room temperature to elevated temperatures) for a period of several hours. The reaction progress should be monitored by a suitable technique like TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude product.
-
Purification is typically necessary to separate the desired this compound from unreacted starting material and any poly-iodinated byproducts. Column chromatography is often employed.
-
Route 3: Finkelstein-type Halogen Exchange from 2-Chlorobenzothiazole
This method is a nucleophilic substitution of the chlorine atom with iodide. While the Finkelstein reaction is typically used for alkyl halides, it can be applied to aryl halides under certain conditions, often requiring a catalyst.[1][2]
Protocol (General, requires optimization):
-
Reaction Setup:
-
In a reaction vessel, combine 2-chlorobenzothiazole (1.0 eq.), sodium iodide (NaI) (a stoichiometric excess, e.g., 2-3 eq.), and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
For aryl halides, a catalyst is often necessary to facilitate the reaction. Copper(I) iodide (CuI) in combination with a diamine ligand is a common catalytic system for aromatic Finkelstein reactions.[1]
-
-
Reaction Execution:
-
Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for several hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer to remove the solvent and any remaining salts.
-
Dry, filter, and concentrate the organic phase.
-
Purify the crude product by column chromatography or recrystallization.
-
Mandatory Visualizations
Caption: Workflow of the Sandmeyer reaction for this compound synthesis.
Caption: Direct iodination of benzothiazole, highlighting potential side reactions.
Caption: Finkelstein-type halogen exchange for this compound synthesis.
Cost-Benefit Analysis
-
Sandmeyer Reaction: This route is often favored due to its generally good yields and high selectivity for the 2-position. The starting material, 2-aminobenzothiazole, is moderately priced. The reagents, sodium nitrite and potassium iodide, are inexpensive and readily available. The procedure involves a two-step, one-pot process that requires careful temperature control during the diazotization step. The main drawbacks are the handling of potentially unstable diazonium salts and the generation of nitrogen gas. For syntheses where a reliable and high yield of the pure 2-iodo isomer is critical, the slightly higher complexity and safety precautions are often justified.
-
Direct Iodination: The primary advantage of this route is its atom economy and the relatively low cost of the starting material, benzothiazole. However, controlling the selectivity of the iodination can be challenging. Electrophilic aromatic substitution on the benzothiazole ring can occur at multiple positions, and over-iodination to form di- or poly-iodinated products is a significant risk, especially under harsh conditions.[3] This can lead to lower yields of the desired product and require extensive purification, which increases the overall cost and time. This route may be suitable for initial exploratory work or if a mixture of iodinated products is acceptable.
-
Finkelstein-type Reaction: This approach starts from the more expensive 2-chlorobenzothiazole. The success of this reaction for aryl halides is highly dependent on the reaction conditions and often requires a catalyst, which adds to the cost and complexity. While potentially high-yielding under optimized conditions, the higher cost of the starting material and the need for catalyst development and screening make this route less economically attractive for large-scale synthesis unless 2-chlorobenzothiazole is a readily available and inexpensive precursor from other synthetic steps. The reversibility of the reaction can also be a challenge to overcome.[2]
Conclusion
For the targeted synthesis of this compound with high purity and good yield, the Sandmeyer reaction emerges as the most robust and cost-effective method among the three options evaluated. While direct iodination appears simpler on the surface, the potential for low selectivity and difficult purifications can significantly diminish its cost-effectiveness. The Finkelstein-type reaction, though a valid synthetic strategy, is likely to be the least economical due to the higher cost of the starting material and the potential need for a catalytic system. Researchers and process chemists should carefully consider the scale of their synthesis, purity requirements, and available resources when selecting the most appropriate route for their specific needs.
References
In Vitro Efficacy of Novel 2-Substituted Benzothiazole Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of novel compounds derived from the benzothiazole scaffold, a key heterocyclic motif in medicinal chemistry. While 2-Iodobenzothiazole serves as a crucial starting material for the synthesis of many of these derivatives through powerful carbon-carbon bond-forming reactions like Suzuki, Heck, and Sonogashira couplings, the available biological data predominantly focuses on the final substituted compounds. This guide summarizes the reported anticancer and antimicrobial activities of these derivatives, presenting key experimental data and methodologies to aid in the evaluation of their therapeutic potential.
Anticancer Activity: A Comparative Overview
Recent research has highlighted the potential of 2-substituted benzothiazole derivatives as potent anticancer agents. In vitro studies have demonstrated their efficacy against a range of human cancer cell lines, with activities often in the nanomolar to low micromolar range. The following tables summarize the cytotoxic activities of representative novel benzothiazole derivatives against various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Novel Benzothiazole Derivatives against Human Cancer Cell Lines
| Compound ID | Substitution at 2-position | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6b | Thiazolidinone derivative | MCF-7 (Breast) | 5.15 | Cisplatin | 13.33 |
| 7e | Pyridinyl-2-amine linked benzothiazole-2-thiol | SKRB-3 (Breast) | 0.0012 | - | - |
| 7e | Pyridinyl-2-amine linked benzothiazole-2-thiol | SW620 (Colon) | 0.0043 | - | - |
| 7e | Pyridinyl-2-amine linked benzothiazole-2-thiol | A549 (Lung) | 0.044 | - | - |
| 7e | Pyridinyl-2-amine linked benzothiazole-2-thiol | HepG2 (Liver) | 0.048 | - | - |
| PB11 | N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide | U87 (Glioblastoma) | <0.05 | - | - |
| PB11 | N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide | HeLa (Cervical) | <0.05 | - | - |
| OMS5 | 4-Nitroaniline derivative | A549 (Lung) | 22.13 | - | - |
| OMS14 | Piperazine-4-nitroaniline derivative | MCF-7 (Breast) | 61.03 | - | - |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Antimicrobial Activity: A Comparative Overview
In addition to their anticancer properties, 2-substituted benzothiazole derivatives have emerged as promising antimicrobial agents. Their activity has been demonstrated against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial efficacy.
Table 2: In Vitro Minimum Inhibitory Concentration (MIC) of Novel Benzothiazole Derivatives against Microbial Strains
| Compound ID | Substitution at 2-position | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 3e | Dialkyne substituted 2-aminobenzothiazole derivative | Staphylococcus aureus | 3.12 | Ciprofloxacin | 6.25 |
| 3e | Dialkyne substituted 2-aminobenzothiazole derivative | Enterococcus faecalis | 3.12 | Ciprofloxacin | 6.25 |
| 3e | Dialkyne substituted 2-aminobenzothiazole derivative | Salmonella typhi | 3.12 | Ciprofloxacin | 6.25 |
| 3e | Dialkyne substituted 2-aminobenzothiazole derivative | Escherichia coli | 3.12 | Ciprofloxacin | 6.25 |
| 3n | Dialkyne substituted 2-aminobenzothiazole derivative | Candida albicans | 1.56-12.5 | - | - |
| 1n,o | 6-substituted 2-aminobenzothiazole derivative | Candida albicans | 4-8 | - | - |
| 1n,o | 6-substituted 2-aminobenzothiazole derivative | Candida parapsilosis | 4-8 | - | - |
| 1n,o | 6-substituted 2-aminobenzothiazole derivative | Candida tropicalis | 4-8 | - | - |
Note: MIC values represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these novel benzothiazole derivatives.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Synthesis and Biological Evaluation Workflows
The following diagrams illustrate the general workflows for the synthesis of 2-substituted benzothiazoles from this compound and the subsequent in vitro evaluation process.
Caption: General workflow for synthesizing 2-substituted benzothiazoles.
Caption: Pipeline for in vitro biological evaluation of novel compounds.
Signaling Pathways Implicated in Anticancer Activity
Several studies suggest that the anticancer effects of benzothiazole derivatives are mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/AKT pathway is one of the most frequently implicated pathways.[1]
Caption: Inhibition of the PI3K/AKT pathway by benzothiazole derivatives.
References
Characterization of 2-Iodobenzothiazole Reaction Products by HPLC-MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 2-Iodobenzothiazole from three common palladium-catalyzed cross-coupling reactions: Suzuki, Sonogashira, and Buchwald-Hartwig amination. The characterization of the resulting 2-substituted benzothiazole derivatives is detailed using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a powerful analytical technique for separating, identifying, and quantifying compounds in a mixture.
Comparative Analysis of Reaction Products
The following table summarizes the expected products, their molecular weights, and representative HPLC-MS data from the reaction of this compound with phenylboronic acid (Suzuki coupling), phenylacetylene (Sonogashira coupling), and aniline (Buchwald-Hartwig amination). The data presented is based on typical outcomes for these reaction types.
| Reaction Type | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical [M+H]⁺ (m/z) | Representative Yield (%) | Representative HPLC Purity (%) | Representative Retention Time (min) |
| Suzuki Coupling | 2-Phenylbenzothiazole | C₁₃H₉NS | 211.28 | 212.05 | 85 | >98 | 5.8 |
| Sonogashira Coupling | 2-(Phenylethynyl)benzothiazole | C₁₅H₉NS | 235.31 | 236.05 | 78 | >97 | 6.2 |
| Buchwald-Hartwig Amination | 2-(Phenylamino)benzothiazole | C₁₃H₁₀N₂S | 226.30 | 227.06 | 92 | >99 | 5.5 |
| Starting Material | This compound | C₇H₄INS | 261.08 | 261.93 | - | >98 | 5.1 |
Experimental Protocols
General Synthesis Procedure for 2-Substituted Benzothiazoles
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., 1,4-dioxane, toluene, or DMF), the coupling partner (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 mmol) are added. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-120 °C) for a designated time (typically 4-24 hours). The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
HPLC-MS Analysis Protocol
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (MS) with an electrospray ionization (ESI) source.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program: Start with 50% B, increase to 95% B over 8 minutes, hold at 95% B for 2 minutes, and then return to 50% B for 2 minutes to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at 254 nm and a mass spectrometer.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Visualizing Reaction Pathways and Analytical Workflows
The following diagrams illustrate the chemical transformations and the analytical process for characterizing the reaction products.
Figure 1. Cross-coupling reactions of this compound.
Figure 2. HPLC-MS analytical workflow.
Figure 3. Logical workflow for product identification.
Unambiguous Structure Validation of 2-Substituted Benzothiazoles: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. In the realm of medicinal chemistry, 2-substituted benzothiazoles are a prominent class of heterocyclic compounds exhibiting a wide array of biological activities. This guide provides an objective comparison of X-ray crystallography with other analytical techniques for the structural validation of these compounds, supported by experimental data and detailed protocols.
Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of the atomic arrangement in a solid-state material.[1] It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for structure-activity relationship (SAR) studies and rational drug design.
Comparative Analysis of 2-Substituted Benzothiazole Structures
To illustrate the power of X-ray crystallography in elucidating the fine structural details of 2-substituted benzothiazoles, this section presents a comparative analysis of crystallographic data for a selection of these compounds. The data, summarized in the tables below, highlight how different substituents at the 2-position influence the crystal packing and molecular geometry.
Crystallographic Data of Selected 2-Substituted Benzothiazoles
| Parameter | 2-(4-chlorophenyl)benzothiazole | 2-amino-6-chlorobenzothiazole | C-2-benzothiazole-N-methylnitrone | N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide |
| Chemical Formula | C₁₃H₈ClNS | C₇H₅ClN₂S | C₉H₈N₂OS | C₁₆H₁₅N₃O₃S₂ |
| Molecular Weight | 245.73 g/mol | 184.65 g/mol | 192.23 g/mol | 361.43 g/mol |
| Crystal System | Monoclinic | Orthorhombic | Triclinic | Monoclinic |
| Space Group | P2₁/c | P b c a | P-1 | P2₁/c |
| a (Å) | 11.0497(5) | 7.371(2) | 5.5253(14) | 10.123(1) |
| b (Å) | 14.1040(6) | 12.015(4) | 7.4528(19) | 14.891(2) |
| c (Å) | 7.1466(3) | 17.200(6) | 10.839(4) | 11.523(1) |
| α (°) | 90 | 90 | 83.51(2) | 90 |
| β (°) | 98.556(4) | 90 | 85.79(3) | 108.53(1) |
| γ (°) | 90 | 90 | 77.39(3) | 90 |
| Volume (ų) | 1101.37(8) | 1523.5(9) | 432.2(2) | 1644.5(3) |
| Z | 4 | 8 | 2 | 4 |
| Calculated Density (g/cm³) | 1.481 | 1.608 | 1.478 | 1.459 |
| CCDC Deposition No. | Not specified[1] | Not specified[1] | Not specified[2] | Not specified[3] |
Note: The crystallographic data presented here is sourced from published literature. For more detailed information, including atomic coordinates and full bond lengths and angles, it is recommended to consult the Cambridge Crystallographic Data Centre (CCDC) using the provided deposition numbers where available.[4][5][6]
Comparison with Other Analytical Techniques
While X-ray crystallography provides definitive structural information, other spectroscopic methods are routinely employed for the characterization of newly synthesized compounds. The following table compares X-ray crystallography with these alternative techniques, highlighting their respective strengths and limitations in the context of validating 2-substituted benzothiazole structures.
| Technique | Principle | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions.[7] | Unambiguous and highly detailed structural information.[1] | Requires a suitable single crystal, which can be challenging to grow. Provides information on the solid-state conformation, which may differ from the solution state.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Information about the chemical environment and connectivity of atoms (e.g., ¹H, ¹³C). | Provides detailed information about the structure in solution, which is often more biologically relevant. Non-destructive.[8] | Structure elucidation can be complex for novel compounds. Does not provide precise bond lengths and angles as X-ray crystallography.[9] |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio | Molecular weight and elemental composition. Fragmentation patterns can provide structural clues.[10] | High sensitivity, requires very small sample amounts. Can be coupled with chromatography for mixture analysis. | Does not directly provide 3D structural information or stereochemistry.[10][11] |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation, causing molecular vibrations | Presence of specific functional groups. | Fast, simple, and non-destructive. Provides a "fingerprint" of the molecule.[12] | Provides limited information on the overall molecular structure. Interpretation can be complex.[13] |
Experimental Protocols
Synthesis and Crystallization of 2-Substituted Benzothiazoles
A general method for the synthesis of 2-aryl-benzothiazoles involves the condensation of 2-aminothiophenol with a substituted benzoic acid or benzaldehyde.[14]
Example: Synthesis of 2-(4-chlorophenyl)benzothiazole [1]
-
Reaction Setup: Dissolve 2-aminothiophenol (1 equivalent) and 4-chlorobenzoic acid (1.1 equivalents) in a suitable solvent such as polyphosphoric acid (PPA).
-
Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 220°C) for a specified time (e.g., 4 hours).
-
Work-up: Cool the reaction mixture and pour it into a beaker of ice water. Neutralize with a base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Purification: Filter the crude product, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-(4-chlorophenyl)benzothiazole.
-
Single Crystal Growth: Slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/chloroform) at room temperature can yield single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction: Data Collection and Structure Refinement
The following is a generalized protocol for the determination of a small molecule crystal structure.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[15]
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[7] The crystal is cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations.[1][15] A series of diffraction images are collected by rotating the crystal.[16]
-
Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for various experimental factors.[7]
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.[17]
-
Structure Refinement: The atomic model is refined against the experimental data using least-squares methods.[18][19] This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[17]
Visualizing the Workflow and Key Structures
To further clarify the processes and relationships discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Crystal structure of C-2-benzothiazole-N-methylnitrone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. Search - Access Structures [ccdc.cam.ac.uk]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. news-medical.net [news-medical.net]
- 9. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. arcjournals.org [arcjournals.org]
- 13. Structure Elucidation Using Gas Chromatography-Infrared Spectroscopy/Mass Spectrometry Supported by Quantum Chemical IR Spectrum Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.aston.ac.uk [research.aston.ac.uk]
- 15. sssc.usask.ca [sssc.usask.ca]
- 16. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ou.edu [ou.edu]
- 18. researchgate.net [researchgate.net]
- 19. ocw.mit.edu [ocw.mit.edu]
Comparative study of palladium catalysts for 2-Iodobenzothiazole coupling
A Comparative Guide to Palladium Catalysts for 2-Iodobenzothiazole Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of the benzothiazole scaffold is a critical step in the synthesis of a diverse range of biologically active compounds. Palladium-catalyzed cross-coupling reactions are powerful tools for achieving this, and the choice of the halogen on the benzothiazole ring significantly impacts reactivity. Following the general trend of C-I > C-Br > C-Cl > C-F for carbon-halogen bond activation, this compound stands out as the most reactive substrate in this class.[1] This high reactivity can lead to efficient coupling reactions under milder conditions, but may also introduce challenges such as side reactions if not properly controlled.[1]
This guide provides a comparative overview of various palladium catalysts for the coupling of this compound, with a focus on Suzuki-Miyaura, Heck, and Sonogashira reactions. The data presented is representative and collated from studies on similar aryl iodides to provide a predictive framework for catalyst selection and reaction optimization.
Comparative Performance of Palladium Catalysts
The selection of the palladium source, ligand, base, and solvent is crucial for maximizing yield and selectivity in the cross-coupling of this compound. The following tables summarize the performance of different catalytic systems in related reactions, offering a starting point for developing specific applications.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For a reactive substrate like this compound, the choice of ligand is critical to ensure an efficient catalytic cycle.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Pd(OAc)₂ (2 mol%) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 |
| PdCl₂(dppf) (3 mol%) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85-95 |
| [Pd(allyl)Cl]₂ / XPhos (2 mol%) | XPhos | K₃PO₄ | Toluene | 80 | 16 | ~92-99 |
Note: This data is representative and based on the coupling of similar aryl iodides. Specific optimization for this compound is recommended.
Heck Reaction
The Heck reaction couples the aryl iodide with an alkene. The catalyst's ability to facilitate migratory insertion and subsequent β-hydride elimination is key to high yields.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Pd(OAc)₂ (2 mol%) | PPh₃ | Et₃N | DMF | 100 | 12 | ~75 |
| Pd(OAc)₂ (2 mol%) | P(o-tol)₃ | K₂CO₃ | DMAc | 120 | 8 | ~88 |
| Herrmann's Catalyst (1 mol%) | - | Ag₃PO₄ | DMF | 120 | 6 | ~91 |
| PdEncat™ 40 (0.8 mol%) | - | NaOAc | EtOH | 140 (MW) | 0.5 | ~95 |
Note: This data is representative and based on the coupling of 2-iodobenzoates.[2] The specific alkene and reaction conditions will influence the outcome.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, often requiring a copper co-catalyst.
| Palladium Source (mol%) | Ligand (mol%) | Copper Source (mol%) | Base | Solvent | Time (h) | Approx. Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | - | CuI (3) | Et₃N | THF | 12 | ~85 |
| Pd(OAc)₂ (2) | PPh₃ (4) | CuI (3) | Et₃N/DMF | DMF | 8 | ~92 |
| Pd(dppf)Cl₂ (2) | - | CuI (3) | Cs₂CO₃ | Dioxane | 12 | ~78 |
| Pd₂(dba)₃ (1) | XPhos (3) | - | K₃PO₄ | Toluene | 6 | ~90 |
Note: This data is representative and based on the coupling of 2-iodobenzoates.[2] Copper-free conditions are also possible with appropriate ligands.
Experimental Protocols
The following are generalized experimental protocols for the palladium-catalyzed cross-coupling of this compound.
General Procedure for Suzuki-Miyaura Coupling
In a reaction vessel, this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, the ligand, and the base are combined. The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon). The solvent is added, and the mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash chromatography.
General Procedure for the Heck Reaction
To a pressure tube is added this compound (1.0 mmol), the palladium catalyst, the ligand (if applicable), and the base. The tube is sealed, evacuated, and backfilled with an inert gas. The solvent and the alkene (1.5 mmol) are then added via syringe. The reaction is stirred at the indicated temperature for the specified time. After cooling to room temperature, the mixture is diluted with a suitable solvent like diethyl ether and filtered through a pad of celite. The filtrate is washed with water and brine, dried over magnesium sulfate, and concentrated. The product is purified by flash chromatography.[2]
General Procedure for the Sonogashira Coupling
A flame-dried Schlenk flask is charged with this compound (1.0 mmol), the palladium catalyst, the ligand (if applicable), and the copper salt (if applicable). The flask is evacuated and backfilled with argon three times. The base, solvent, and terminal alkyne (1.2 mmol) are then added. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the product is purified by flash chromatography.[2]
Visualizing the Process
The following diagrams illustrate the general workflow for a comparative study of palladium catalysts and the fundamental catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Safety Operating Guide
Safe Disposal of 2-Iodobenzothiazole: A Procedural Guide
The proper disposal of 2-Iodobenzothiazole, a halogenated organic compound, is critical for maintaining laboratory safety and ensuring environmental protection. Adherence to established protocols for hazardous waste management is essential to mitigate risks associated with this chemical. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound waste in a research and development setting.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS) for comprehensive hazard information. The following table summarizes the essential personal protective equipment (PPE) and handling requirements.
| Precaution Category | Requirement | Source |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. | Echemi.com[1] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Use chemical impermeable gloves. | Echemi.com[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | Echemi.com[1] |
| Ventilation | Handle in a well-ventilated place, preferably within a chemical fume hood. | Echemi.com[1] |
| Spill Management | In the event of a spill, promptly clean it up using an inert absorbent material. The collected spill residue must be treated as hazardous waste. | Benchchem[2] |
Disposal Protocol for this compound
Direct disposal of this compound into the sanitary sewer system is strictly prohibited.[2] The recommended method of disposal is through a licensed professional hazardous waste management service.
Step 1: Waste Segregation
Proper segregation of this compound waste is the foundational step in its safe disposal. This chemical is classified as a halogenated organic compound.
-
Halogenated Waste Stream: All waste containing this compound, including the solid compound, contaminated labware (e.g., vials, pipette tips), and solutions, must be collected in a designated, clearly labeled, and sealed container for halogenated organic waste.[2]
-
Incompatibility: To prevent hazardous reactions and simplify the disposal process, do not mix this compound waste with non-halogenated solvents, strong acids, bases, or oxidizers.[2]
Step 2: Waste Collection and Storage
-
Container: Use a compatible, leak-proof container with a secure lid for collecting all this compound waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is ready for pickup by a licensed waste disposal service.[2]
Step 3: Disposal of Empty Containers
-
Thoroughly empty all contents from the original this compound container.
-
The first rinse of the empty container must be collected and disposed of as hazardous waste.[3]
-
For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[3] After thorough rinsing and air-drying, the container may be disposed of according to institutional guidelines.
Step 4: Professional Disposal
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.
-
The primary and recommended disposal method for halogenated organic compounds is incineration.[2]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Iodobenzothiazole
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Iodobenzothiazole. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a halogenated aromatic compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Therefore, a stringent PPE protocol is mandatory.
Recommended Personal Protective Equipment
A multi-layered approach to PPE is essential to prevent exposure through inhalation, dermal contact, or eye contact. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Tightly fitting, indirectly vented chemical splash goggles are required. A face shield should be worn over the goggles, especially when there is a risk of splashing. |
| Respiratory Protection | Full-Face Respirator | A full-face respirator with an organic vapor (OV) cartridge and a P100 particulate filter is required, particularly when handling the powder outside of a certified chemical fume hood or in case of a spill. The organic vapor cartridge is effective against volatile organic compounds, including halogenated aromatics. The P100 filter provides the highest level of protection against airborne particulates. |
| Hand Protection | Chemical-Resistant Gloves | For prolonged contact or immersion, Butyl rubber or Viton™ gloves are recommended due to their high resistance to aromatic and halogenated compounds. For incidental splash contact, heavy-duty nitrile gloves (minimum 8 mil thickness) can be used, but must be replaced immediately upon contamination. Always wear two pairs of gloves (double-gloving). |
| Body Protection | Chemical-Resistant Clothing | A disposable, solid front, chemical-resistant coverall made of a laminated material such as Tyvek® with a polyethylene coating should be worn over regular lab attire. This provides a barrier against splashes of liquids and fine particulates. For tasks with a higher risk of significant splashing, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the coverall. |
| Foot Protection | Closed-toe Shoes and Shoe Covers | Sturdy, closed-toe shoes made of a non-porous material are mandatory. Disposable, chemical-resistant shoe covers should be worn over the shoes and pulled up over the legs of the coverall. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will significantly reduce the risk of exposure. The following step-by-step operational plan must be followed.
Pre-Handling Procedures
-
Designated Area: All handling of this compound powder must be conducted in a designated area, preferably within a certified chemical fume hood with a face velocity of 80-120 feet per minute.
-
Gather Materials: Before starting, ensure all necessary equipment, including the chemical, solvents, glassware, and waste containers, are inside the fume hood.
-
Don PPE: Put on all required PPE in the correct order: inner gloves, lab coat, coverall, shoe covers, outer gloves, safety goggles, face shield, and finally, the full-face respirator. Perform a seal check for the respirator.
Handling Procedures
-
Weighing: If weighing the solid, do so within the fume hood. Use a tared weigh boat to minimize contamination of the balance.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Keep the container covered as much as possible.
-
Reactions: Conduct all reactions in a closed system or under reflux within the fume hood.
-
Avoid Inhalation and Contact: At all times, avoid breathing dust or vapors and prevent contact with skin and eyes.
Post-Handling Procedures
-
Decontamination of Work Area: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol) and then with a soap and water solution. All cleaning materials must be disposed of as hazardous waste.
-
Doffing PPE: Remove PPE in a designated area, being careful to avoid self-contamination. The general order for removal is: shoe covers, outer gloves, face shield, goggles, coverall, and inner gloves. The respirator should be removed last after leaving the immediate work area.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Chemical Waste
-
Segregation: All waste containing this compound, including unused product, reaction mixtures, and contaminated solvents, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Incineration at a permitted facility is the preferred method of disposal for halogenated organic compounds.[1]
Contaminated PPE and Materials
-
Collection: All disposable PPE (gloves, coveralls, shoe covers) and other contaminated materials (e.g., weigh boats, pipette tips, cleaning materials) must be collected in a separate, clearly labeled hazardous waste bag or container.
-
Disposal: This solid waste should be disposed of through the same hazardous waste stream as the chemical waste.
Visual Workflow and Hazard Control Diagrams
To further clarify the safety procedures, the following diagrams illustrate the safe handling workflow and the hierarchy of controls for managing the risks associated with this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Hierarchy of controls for managing this compound hazards.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
